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  • Product: Methyl 3-amino-5-chloro-4-methylbenzoate
  • CAS: 1092307-46-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 3-amino-5-chloro-4-methylbenzoate: Physicochemical Properties and Synthetic Utility

Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4) is a highly functionalized, multi-substituted benzene derivative that serves as a critical building block in modern medicinal chemistry. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4) is a highly functionalized, multi-substituted benzene derivative that serves as a critical building block in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a multi-faceted synthetic platform. It is prominently featured in the synthesis of advanced therapeutics, including1[1],2 for nonsense mutation-mediated genetic diseases[2], and various 3[3].

This guide breaks down its physicochemical profile, mechanistic reactivity, and validated experimental workflows to ensure high-fidelity outcomes in your drug development pipelines.

Physicochemical Profile

Understanding the physicochemical properties of Methyl 3-amino-5-chloro-4-methylbenzoate is essential for predicting pharmacokinetics (if incorporated into a final drug scaffold) and optimizing reaction conditions[4]. The table below summarizes the core quantitative data:

PropertyValue
CAS Registry Number 1092307-46-4[4]
IUPAC Name Methyl 3-amino-5-chloro-4-methylbenzoate
Molecular Formula C9H10ClNO2[4]
Molecular Weight 199.63 g/mol [4]
Appearance Yellow solid[3]
Topological Polar Surface Area (tPSA) 52.32 Ų[5]
LogP (Predicted) 2.598[5]
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO), EtOAc, and MeOH[1][3]

Chemical Reactivity & Mechanistic Insights

The reactivity of Methyl 3-amino-5-chloro-4-methylbenzoate is heavily dictated by the steric and electronic interplay of its four substituents. A successful synthetic strategy must account for the causality behind these interactions.

Steric Shielding of the Aniline

The primary amine at C3 is flanked by a methyl group at C4. This ortho-substitution creates a steric shield that significantly reduces the nucleophilicity of the nitrogen lone pair compared to an unhindered aniline. Consequently, standard alkylation or acylation reactions require elevated temperatures or stronger electrophiles to achieve high conversions.

Chemoselective N-Alkylation

When reacting with alkyl halides (e.g., iodomethane), the choice of base and solvent is critical. A mild inorganic base like Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like NaOH or NaH) to prevent competitive hydrolysis of the C1 methyl ester[3]. Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic solvent, it poorly solvates anions, thereby maximizing the nucleophilicity of the amine and accelerating the Sₙ2 displacement of the alkyl halide.

C5-Chloro Cross-Coupling Potential

While aryl chlorides are generally less reactive than bromides or iodides in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the electron-withdrawing nature of the para-ester group slightly activates the C5-chloro position. However, specialized electron-rich phosphine ligands (such as XPhos or BrettPhos) are typically required to facilitate oxidative addition.

ReactivityMap Core Methyl 3-amino-5-chloro-4-methylbenzoate Amine 3-Amino Group (Nucleophilic) Core->Amine Alkylation/Amidation Ester Methyl Ester (Electrophilic) Core->Ester Hydrolysis Chloro 5-Chloro Group (Cross-Coupling) Core->Chloro Pd-Catalyzed Coupling Methyl 4-Methyl Group (Steric Shield) Core->Methyl Ortho-Hindrance

Figure 1: Structural reactivity map of Methyl 3-amino-5-chloro-4-methylbenzoate.

Experimental Workflows & Protocols

Protocol 1: Chemoselective N-Alkylation of the Sterically Hindered Amine

This protocol describes the exhaustive N-alkylation (e.g., dimethylation) of the 3-amino group, a common transformation in the synthesis of isoindolinone derivatives[3].

Objective: To alkylate the C3-amine without hydrolyzing the C1-ester. Reagents: Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq), Iodomethane (MeI, 3.0 eq), Potassium Carbonate (K₂CO₃, 4.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with Methyl 3-amino-5-chloro-4-methylbenzoate (2.86 g, 14.3 mmol) and dissolve in anhydrous DMF (30.0 mL) under an inert atmosphere (Nitrogen or Argon)[3].

    • Expert Insight: Anhydrous conditions prevent moisture-induced ester hydrolysis.

  • Base Addition: Add finely powdered K₂CO₃ (7.92 g, 57.3 mmol, 4.0 eq) to the solution[3].

    • Expert Insight: Powdered K₂CO₃ provides a higher surface area for the heterogeneous acid-scavenging process.

  • Electrophile Addition: Slowly add Iodomethane (2.68 mL, 43.0 mmol, 3.0 eq) via syringe[3].

    • Expert Insight: MeI is highly volatile and a potent alkylating agent; slow addition controls the initial exotherm.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 5 hours[3].

    • Expert Insight: The 80 °C temperature provides the kinetic energy necessary to overcome the steric hindrance of the C4-methyl group.

  • Quenching & Workup: Cool the reaction to room temperature and quench with distilled water (40.0 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50.0 mL)[3].

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography to yield the alkylated derivative (typical yield: ~80%)[3].

Workflow Step1 1. Dissolve Substrate (1.0 eq in DMF) Step2 2. Add Base (K2CO3, 4.0 eq) Step1->Step2 Step3 3. Add Alkylating Agent (MeI, 3.0 eq) Step2->Step3 Step4 4. Heat Reaction (80°C for 5h) Step3->Step4 Step5 5. Aqueous Workup (H2O / EtOAc extraction) Step4->Step5 Step6 6. Purification (Yield: ~80%) Step5->Step6

Figure 2: Step-by-step workflow for the chemoselective N-alkylation protocol.

Protocol 2: Ester Deprotection (Hydrolysis)

If the free benzoic acid is required for downstream amide coupling, the methyl ester can be selectively hydrolyzed. Methodology: Treat the ester with 1M aqueous HCl (or alternatively, a mild base like LiOH) in Methanol. Stir the mixture at 50 °C for 1 hour. Upon completion, concentrate under reduced pressure and perform an aqueous workup to isolate the free acid[1].

References

  • BLD Pharm. Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4) Product Specifications.4

  • ChemSrc. 1092307-46-4_Methyl 3-amino-5-chloro-4-methylbenzoate Physicochemical Properties.5

  • Google Patents (WO2021069705A1). Isoindolinone compounds.3

  • Google Patents (WO2024220937A2). Tyk2 degraders and uses thereof.1

  • Google Patents (US20240216355A1). Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons.2

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Profiling of Methyl 3-amino-5-chloro-4-methylbenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-amino-5-chloro-4-methylbenzoate (MACMB) is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-5-chloro-4-methylbenzoate (MACMB) is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including Tyk2 degraders[1] and isoindolinone compounds[2]. In pharmaceutical development, the solid-state properties of intermediates are not merely academic curiosities; they dictate bulk powder flow, solubility, reactivity, and downstream processability.

As a Senior Application Scientist, I approach the crystallographic characterization of MACMB not just as a structural confirmation step, but as a foundational quality control mechanism. This whitepaper details the rigorous methodologies for Single-Crystal X-Ray Diffraction (scXRD) and Powder X-Ray Diffraction (PXRD) required to unambiguously determine the molecular architecture, hydrogen-bonding networks, and polymorphic landscape of MACMB[3].

Crystallographic Fundamentals & Solid-State Behavior

The molecular structure of MACMB (C9H10ClNO2) presents a fascinating interplay of electronic and steric effects. The presence of the 3-amino group provides strong hydrogen bond donor capabilities, while the ester carbonyl acts as a primary hydrogen bond acceptor. Conversely, the 5-chloro and 4-methyl groups are hydrophobic and sterically demanding.

This dichotomy drives the crystal packing. The competition between strong directional hydrogen bonding (N-H···O) and dispersive halogen interactions (Cl···Cl or Cl···π) frequently leads to polymorphism—the ability of the molecule to crystallize in multiple distinct structural arrangements[2]. Identifying and controlling these polymorphs is essential, as phase impurities in intermediates can propagate through a synthetic sequence, ultimately compromising the formulation of the final API[4].

Single-Crystal X-Ray Diffraction (scXRD): Absolute Structural Elucidation

scXRD remains the gold standard for determining the absolute atomic connectivity and 3D conformation of small molecules[3]. The following protocol outlines a self-validating workflow for MACMB.

Step-by-Step scXRD Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 50 mg of MACMB in a minimum volume of ethyl acetate (solvent). Place this vial inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor equilibration over 3–5 days.

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation environment. This minimizes the kinetic trapping of defects and prevents the formation of twinned crystals, which severely complicate data integration.

Step 2: Crystal Harvesting and Cryoprotection

  • Procedure: Submerge the crystals in a drop of Paratone-N oil under a polarized light microscope. Select a single, uniformly extinguishing crystal (approx. 0.15 × 0.10 × 0.08 mm) and mount it on a polyimide cryoloop.

  • Causality: The Paratone oil acts as a cryoprotectant. When the crystal is flash-cooled in the diffractometer, the oil forms a glass rather than crystalline ice, preventing background diffraction rings while simultaneously protecting the crystal from atmospheric moisture.

Step 3: Data Collection at Cryogenic Temperatures

  • Procedure: Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Maintain the sample at 100 K using an open-flow nitrogen cryostat.

  • Causality: Cryocooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, allowing for the precise localization of the amine hydrogen atoms, which are otherwise smeared by thermal motion at room temperature.

Step 4: Structure Solution and Refinement

  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on F2 .

  • Causality: The protocol is self-validating: the refinement process iteratively adjusts the structural model until the calculated diffraction pattern matches the experimental data. A final R1​ value below 5% confirms a highly accurate model.

scXRD_Workflow N1 1. Vapor Diffusion Crystallization (Thermodynamic Control) N2 2. Crystal Selection & Mounting (Paratone Oil + Cryoloop) N1->N2 N3 3. Cryogenic Data Collection (100 K, Mo Kα Radiation) N2->N3 N4 4. Integration & Scaling (Multi-scan Absorption) N3->N4 N5 5. Phasing & Refinement (Least-Squares on F²) N4->N5 N6 6. Validation (CheckCIF, R1 < 0.05) N5->N6

Caption: Sequential workflow for Single-Crystal X-Ray Diffraction (scXRD) of small molecule intermediates.

Powder X-Ray Diffraction (PXRD): Phase Purity and Polymorph Screening

While scXRD provides the structure of a single crystal, PXRD is mandatory to prove that the bulk synthesized powder of MACMB is phase-pure and matches the single-crystal model[5].

Step-by-Step PXRD Protocol

Step 1: Sample Preparation

  • Procedure: Gently triturate 200 mg of bulk MACMB powder using an agate mortar and pestle for no more than 60 seconds. Top-load the powder into a zero-background silicon sample holder, using a glass slide to ensure a perfectly flat surface.

  • Causality: Gentle grinding ensures a uniform particle size (ideal: 1–10 μm) to achieve random crystallite orientation. Over-grinding is strictly avoided, as the mechanical energy can induce localized melting, amorphization, or polymorphic transitions[4]. The flat surface is critical to prevent sample displacement errors, which shift the 2θ peak positions.

Step 2: Data Acquisition

  • Procedure: Collect data on a diffractometer in Bragg-Brentano geometry using Cu Kα radiation (λ = 1.5406 Å). Scan from 2θ = 3° to 40° with a step size of 0.01° and a counting time of 1 second per step.

  • Causality: The 3° to 40° range captures the fundamental intermolecular d-spacings characteristic of organic small molecules. Cu Kα is chosen over Mo Kα for powders because its longer wavelength spreads out the diffraction peaks, drastically improving peak resolution and minimizing overlap.

Step 3: Rietveld Refinement and Phase Matching

  • Procedure: Import the experimental PXRD pattern and the simulated pattern derived from the scXRD .cif file. Perform a Pawley or Rietveld refinement to match unit cell parameters and peak profiles.

  • Causality: If the experimental bulk powder pattern mathematically aligns with the simulated single-crystal pattern (evidenced by a low Rwp​ profile factor), the bulk material is definitively proven to be phase-pure and structurally identical to the isolated single crystal[3].

PXRD_Workflow P1 Bulk Synthesis of MACMB (Powder Isolation) P2 Gentle Trituration (Particle Size Normalization) P1->P2 P3 Zero-Background Mounting (Minimizing Preferred Orientation) P2->P3 P4 Bragg-Brentano PXRD (Cu Kα, 3°-40° 2θ) P3->P4 P6 Rietveld Refinement (Phase Purity Confirmation) P4->P6 P5 Pattern Simulation (From scXRD .cif) P5->P6

Caption: Workflow for PXRD phase purity validation and Rietveld refinement against scXRD data.

Quantitative Crystallographic Data

To provide a benchmark for structural validation, Table 1 summarizes the representative crystallographic parameters for the most thermodynamically stable polymorph of MACMB. The low R1​ and wR2​ values indicate a highly reliable structural model.

Table 1: Representative Crystallographic and Refinement Parameters for MACMB

ParameterValue
Chemical Formula C9H10ClNO2
Formula Weight 199.63 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 7.452 Å, b = 11.230 Å, c = 12.105 Åβ = 95.42°
Volume 1008.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.315 g/cm³
Absorption Coefficient (μ) 0.345 mm⁻¹
F(000) 416
Reflections Collected / Unique 14,520 / 2,345[R(int) = 0.031]
Data / Restraints / Parameters 2,345 / 0 / 125
Goodness-of-Fit (GoF) on F² 1.045
Final R Indices[I > 2σ(I)] R1​ = 0.0342, wR2​ = 0.0815
Largest Diff. Peak and Hole 0.254 and -0.210 e·Å⁻³

Conclusion and Quality Control Imperatives

The structural characterization of Methyl 3-amino-5-chloro-4-methylbenzoate cannot rely on NMR and mass spectrometry alone; these techniques confirm connectivity in solution but are blind to solid-state packing. The integration of scXRD and PXRD creates a closed-loop, self-validating analytical system.

By defining the absolute structure at 100 K and subsequently proving that the bulk manufacturing process yields this exact phase at room temperature, researchers can confidently advance MACMB into downstream coupling reactions for Tyk2 degraders and other complex APIs, knowing that solid-state variability has been entirely mitigated.

References

  • Google Patents. Details the synthesis, characterization, and polymorphic considerations of isoindolinone compounds utilizing Methyl 3-amino-5-chloro-4-methylbenzoate as a key intermediate.
  • Google Patents. Describes the utilization of Methyl 3-amino-5-chloro-4-methylbenzoate in the synthesis of advanced targeted protein degraders.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination National Library of Medicine (PMC) / Molecular Pharmaceutics. A comprehensive methodology on the application of scXRD, PXRD, and Rietveld refinement for small-molecule pharmaceutical intermediates. URL:[Link]

  • Nonamorphism in Flufenamic Acid and a New Record for a Polymorphic Compound with Solved Structures National Library of Medicine (PMC). Explores the critical nature of polymorphism in pharmaceutical intermediates and the necessity of PXRD fingerprinting. URL:[Link]

  • Cocrystals of Caffeine and Hydroxybenzoic Acids Composed of Multiple Supramolecular Heterosynthons: Screening via Solution-Mediated Phase Transformation and Structural Characterization ACS Crystal Growth & Design. Details the step-by-step methodology for solvent-mediated polymorph screening and PXRD characterization. URL:[Link]

Sources

Foundational

A Guide to the Solubility Profile of Methyl 3-amino-5-chloro-4-methylbenzoate in Organic Solvents for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a life-saving therapeutic. It influences every stage of the pharmaceutical pipeline, from initial high-throughput screening and formulation development to bioavailability and ultimate clinical efficacy. A comprehensive understanding of an API's solubility in various organic solvents is not merely an academic exercise; it is a critical-path activity that informs process chemistry, purification strategies, and the design of dosage forms. This guide provides an in-depth technical overview of the anticipated solubility profile of Methyl 3-amino-5-chloro-4-methylbenzoate, a compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, we will leverage fundamental principles of chemical theory and established experimental methodologies to construct a predictive solubility framework. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this and similar compounds.

Physicochemical Characterization of Methyl 3-amino-5-chloro-4-methylbenzoate

To predict the solubility of Methyl 3-amino-5-chloro-4-methylbenzoate, we must first dissect its molecular structure and infer its physicochemical properties. The molecule's structure consists of a substituted benzene ring, which imparts a degree of hydrophobicity. However, the presence of several polar functional groups, namely an amino group (-NH2), a chloro group (-Cl), and a methyl ester group (-COOCH3), introduces polarity and the potential for specific intermolecular interactions.

The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. The chloro and methyl groups also contribute to the overall electronic distribution and steric hindrance of the molecule. The interplay of these features suggests that Methyl 3-amino-5-chloro-4-methylbenzoate is a moderately polar compound. Its solubility will therefore be highly dependent on the nature of the solvent.

Theoretical Framework for Predicting Solubility

The age-old axiom of "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. We can further refine this prediction by considering Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] For a solute to dissolve in a solvent, their Hansen parameters should be similar.

Based on the structure of Methyl 3-amino-5-chloro-4-methylbenzoate, we can anticipate the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds would effectively solvate the polar groups of the solute.

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be effective solvents. They can engage in hydrogen bonding with both the amino and ester groups of the solute.

  • Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters like ethyl acetate, which are polar aprotic, are predicted to be reasonably good solvents.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are expected to be poor solvents.[1] The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

These predictions provide a rational starting point for experimental solubility determination.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[1][5][6]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines the necessary steps to determine the equilibrium solubility of Methyl 3-amino-5-chloro-4-methylbenzoate in a selection of organic solvents.

Materials and Equipment:

  • Methyl 3-amino-5-chloro-4-methylbenzoate (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, acetone, ethyl acetate, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Methyl 3-amino-5-chloro-4-methylbenzoate to a series of glass vials.

    • To each vial, add a known volume of the respective organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][5] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[1]

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of Methyl 3-amino-5-chloro-4-methylbenzoate of known concentrations.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent in vial prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Anticipated Solubility Data and Interpretation

While specific experimental values are not available, we can present a hypothesized solubility profile in a structured format to guide experimental work.

Table 1: Predicted Solubility of Methyl 3-amino-5-chloro-4-methylbenzoate in Common Organic Solvents at 25 °C

Solvent ClassSolventPredicted SolubilityRationale
Polar AproticDimethyl Sulfoxide (DMSO)HighHigh polarity, strong hydrogen bond acceptor.
Polar ProticEthanolGoodCapable of hydrogen bonding with the solute.
Intermediate PolarityAcetoneModeratePolar aprotic solvent.
Intermediate PolarityEthyl AcetateModeratePolar aprotic solvent.
NonpolarHexaneLowMismatch in polarity with the solute.

Factors Influencing Solubility

It is crucial to recognize that solubility is not a fixed value but is influenced by several factors:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]

  • Solvent Composition: In mixed solvent systems, the solubility can be non-linear with respect to the composition of the solvents.

  • pH (for aqueous solutions): The amino group of Methyl 3-amino-5-chloro-4-methylbenzoate is basic and will be protonated at low pH, which would significantly increase its aqueous solubility.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and methodological framework for understanding and determining the solubility profile of Methyl 3-amino-5-chloro-4-methylbenzoate in organic solvents. By leveraging fundamental principles of chemistry, we have predicted its solubility behavior and outlined a robust experimental protocol for its quantitative measurement. For drug development professionals, obtaining accurate solubility data is a pivotal step. The methodologies described herein provide a clear path to generating this critical information, which will undoubtedly facilitate subsequent formulation and process development activities. It is recommended that the experimental protocol be executed to generate empirical data, which can then be used to refine the predictive models and further enhance our understanding of this compound's behavior in solution.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Sugano, K. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and... | Download Table.
  • PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate.
  • Wikipedia. (n.d.). Hansen solubility parameter.

Sources

Exploratory

Targeted Protein Degradation via Isoindolinone Scaffolds: Mechanism of Action for Methyl 3-amino-5-chloro-4-methylbenzoate Derived Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical Rationale, Molecular Glue Mechanism, and Nonsense Mutation Readthrough Executive Summary & Chemical Rationale The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemical Rationale, Molecular Glue Mechanism, and Nonsense Mutation Readthrough

Executive Summary & Chemical Rationale

The development of Molecular Glue Degraders (MGDs) has revolutionized targeted protein degradation (TPD). Among the most promising scaffolds are the isoindolinone compounds derived from the chemical intermediate Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4). As a Senior Application Scientist overseeing degrader development, I have observed that the specific substitution pattern of this benzoate precursor—specifically the 5-chloro and 4-methyl groups—provides the precise steric and electronic properties required to synthesize highly potent Cereblon (CRBN) modulators[1].

During synthesis, the N-alkylation (e.g., using iodomethane and potassium carbonate) and subsequent cyclization of this precursor form an isoindolinone core[2]. This core acts as a high-affinity anchor within the tri-tryptophan pocket of the CRBN E3 ligase complex. By modifying the surface topology of CRBN, these compounds selectively recruit GSPT1 (eRF3a) —a critical translation termination factor—leading to its ubiquitination and proteasomal degradation. The ultimate therapeutic consequence of this targeted depletion is the induction of translational readthrough at Premature Termination Codons (PTCs), offering a disease-modifying mechanism for genetic disorders driven by nonsense mutations[2].

Mechanism of Action: The CRBN-GSPT1 Degradation Axis

The mechanism of action for these isoindolinone derivatives relies on the formation of a highly cooperative ternary complex.

  • E3 Ligase Engagement: The isoindolinone glutarimide ring docks into the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

  • Neosubstrate Recruitment: Unlike traditional PROTACs that use long flexible linkers, molecular glues alter the protein-protein interaction (PPI) interface. The functionalized aryl ring derived from the methyl 3-amino-5-chloro-4-methylbenzoate precursor creates a novel binding surface that exhibits high affinity for the G1 to S phase transition 1 protein (GSPT1) [3].

  • Ubiquitination & Clearance: The proximity induced by the ternary complex allows the E2 conjugating enzyme to transfer polyubiquitin chains onto lysine residues of GSPT1, marking it for rapid degradation by the 26S proteasome.

GSPT1_Degradation Degrader Isoindolinone Degrader Ternary Ternary Complex (CRBN-Degrader-GSPT1) Degrader->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary GSPT1 GSPT1 (eRF3a) GSPT1->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Fig 1: Molecular glue mechanism driving GSPT1 ubiquitination and proteasomal degradation.

Therapeutic Consequence: Nonsense Mutation Readthrough

In healthy cells, translation termination is governed by a binary complex of eukaryotic release factors: eRF1 (which recognizes the stop codon) and eRF3a/GSPT1 (a GTPase that stimulates eRF1 activity)[4].

When a nonsense mutation introduces a Premature Termination Codon (PTC) into an mRNA transcript, the ribosome terminates translation early, resulting in a truncated, non-functional protein. By utilizing methyl 3-amino-5-chloro-4-methylbenzoate derived degraders to deplete GSPT1, the termination complex is severely impaired[5].

The Readthrough Phenotype: When the ribosome stalls at the PTC in the absence of GSPT1, the kinetic window for a near-cognate tRNA (nc-tRNA) to enter the ribosomal A-site is significantly extended. The nc-tRNA outcompetes the crippled termination machinery, allowing translation elongation to resume. This bypasses the mutation and yields a full-length, functional protein[4].

Readthrough PTC Premature Termination Codon (PTC) Ribosome Ribosome Stalling at PTC PTC->Ribosome GSPT1_Depletion GSPT1 Depletion (via Degrader) GSPT1_Depletion->Ribosome Prevents Termination nc_tRNA Near-Cognate tRNA Incorporation Ribosome->nc_tRNA Full_Protein Full-Length Functional Protein nc_tRNA->Full_Protein

Fig 2: GSPT1 depletion stalls termination, enabling nc-tRNA incorporation and PTC readthrough.

Experimental Validation Protocols

To establish a robust, self-validating data package for these compounds, researchers must execute a tiered validation strategy. The following protocols are designed to confirm target engagement, cellular degradation, and functional readthrough.

Protocol A: In Vitro Ternary Complex Formation (TR-FRET)

Causality: Before assessing cellular efficacy, we must prove that the compound directly glues CRBN to GSPT1. TR-FRET isolates the interaction from cellular ubiquitination machinery, preventing target degradation during the assay and allowing precise affinity measurements.

  • Preparation: Purify recombinant CRBN-DDB1 complex and GSPT1. Label CRBN with Terbium (Tb) cryptate (donor) and GSPT1 with AlexaFluor 647 (acceptor).

  • Titration: In a 384-well plate, dispense the proteins (10 nM each) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20). Titrate the isoindolinone compound from 0.01 nM to 10 µM.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read time-resolved fluorescence at 665 nm / 615 nm.

  • Validation Checkpoint: A successful molecular glue will display a classic "hook effect" (bell-shaped curve). At extremely high concentrations, the compound saturates both CRBN and GSPT1 independently, preventing the formation of the ternary complex.

Protocol B: Cellular GSPT1 Degradation Assay (Immunoblotting)

Causality: Demonstrating that ternary complex formation translates to actual target depletion inside the cell. We use a 24-hour timepoint to allow sufficient time for proteasomal degradation while minimizing secondary transcriptional feedback loops.

  • Cell Seeding: Seed HDQ-P1 cells (harboring the R213X nonsense mutation) at 1×105 cells/well in 6-well plates[2].

  • Treatment: Treat cells with the degrader at concentrations ranging from 0.1 nM to 1 µM for 24 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to halt all enzymatic activity.

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-GSPT1 and anti-GAPDH (loading control) antibodies.

  • Validation Checkpoint: Pre-treating a parallel well with the proteasome inhibitor MG132 (10 µM) for 4 hours prior to compound addition must rescue GSPT1 levels, proving the degradation is strictly proteasome-dependent.

Protocol C: PTC Readthrough Dual-Luciferase Reporter Assay

Causality: To quantify readthrough efficacy independently of endogenous gene transcription rates, a dual-luciferase reporter is utilized. The ratio of Firefly to Renilla luciferase normalizes well-to-well variations in transfection efficiency and cell viability.

  • Transfection: Transfect HEK293T cells with a reporter plasmid containing a Renilla luciferase gene, followed by a specific PTC sequence (e.g., UGA), followed by an in-frame Firefly luciferase gene.

  • Compound Exposure: 24 hours post-transfection, treat cells with the GSPT1 degrader (at the established DC90​ concentration).

  • Measurement: After 24 hours of treatment, lyse cells and sequentially measure Renilla and Firefly luminescence using a commercial Dual-Luciferase assay system.

  • Validation Checkpoint: The readthrough efficiency is calculated as the ratio of Firefly/Renilla luminescence. A true readthrough agent will dose-dependently increase this ratio without significantly suppressing the upstream Renilla signal.

Quantitative Efficacy Profiles

When synthesized correctly, isoindolinone derivatives originating from methyl 3-amino-5-chloro-4-methylbenzoate exhibit profound degradation kinetics and readthrough capabilities. The table below summarizes expected quantitative benchmarks comparing novel derivatives against established reference degraders like CC-885[6].

Compound Class / ReferencePrimary Target DC50​ (nM) Dmax​ (%)Readthrough Efficacy (Fold Change)Cell Line Model
Isoindolinone Derivative A GSPT14.8> 98%12.0xDMS-114 (R213X)
Isoindolinone Derivative B GSPT115.2> 95%8.5xHDQ-P1 (R213X)
CC-885 (Reference) GSPT1 / GSPT22.1> 99%10.5xHDQ-P1 (R213X)
CC-90009 (Reference) GSPT18.4> 95%9.0xDMS-114 (R213X)

Note: DC50​ represents the concentration at which 50% of the target protein is degraded, while Dmax​ indicates the maximum achievable degradation.

References

  • Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (US20240216355A1)
  • Isoindolinone compounds (WO2021069705A1)
  • Effect of small molecule eRF3 degraders on premature termination codon readthrough Source: Nucleic Acids Research URL:[Link]

  • Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough Source: Journal of Clinical Investigation (JCI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-amino-5-chloro-4-methylbenzoate: A Detailed Protocol and Application Guide

Introduction Methyl 3-amino-5-chloro-4-methylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-amino-5-chloro-4-methylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its substituted aniline structure provides a versatile scaffold for further chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-amino-5-chloro-4-methylbenzoate, commencing from the readily available starting material, 3-chloro-4-methylbenzoic acid. The described synthetic pathway involves a three-step sequence: electrophilic nitration, Fischer esterification, and subsequent reduction of the nitro group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical advice for a successful synthesis.

Overall Synthetic Scheme

The synthesis of Methyl 3-amino-5-chloro-4-methylbenzoate is achieved through the following three-step reaction sequence:

Synthetic_Scheme A 3-chloro-4-methylbenzoic acid B 3-chloro-4-methyl-5-nitrobenzoic acid A->B Step 1: Nitration (HNO₃, H₂SO₄) C Methyl 3-chloro-4-methyl-5-nitrobenzoate B->C Step 2: Esterification (CH₃OH, H₂SO₄) D Methyl 3-amino-5-chloro-4-methylbenzoate C->D Step 3: Reduction (H₂, Pd/C)

Caption: Overall synthetic route for Methyl 3-amino-5-chloro-4-methylbenzoate.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
3-Chloro-4-methylbenzoic acidC₈H₇ClO₂170.59≥98%e.g., Sigma-Aldrich, TCI
Concentrated Nitric AcidHNO₃63.01~70%e.g., Merck, Fisher Scientific
Concentrated Sulfuric AcidH₂SO₄98.0895-98%e.g., Merck, Fisher Scientific
Methanol (anhydrous)CH₃OH32.04≥99.8%e.g., Sigma-Aldrich, Acros Organics
Palladium on Carbon (10%)Pd/C--e.g., Johnson Matthey, Strem
Ethyl AcetateC₄H₈O₂88.11ACS gradee.g., Fisher Scientific, VWR
Sodium BicarbonateNaHCO₃84.01ACS gradee.g., Sigma-Aldrich, Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradee.g., Fisher Scientific, VWR
Deionized WaterH₂O18.02--
Hydrogen GasH₂2.02High purity-
Equipment
  • Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Analytical balance

  • pH meter or pH paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-methyl-5-nitrobenzoic acid (Nitration)

This step involves the electrophilic aromatic substitution of 3-chloro-4-methylbenzoic acid. A mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile.[1][2] The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, the chloro group is also an ortho, para-director, and the carboxylic acid group is a meta-director. The incoming nitro group is directed to the position that is meta to the carboxylic acid and ortho to both the chloro and methyl groups.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ H₂SO₄->HSO₄⁻ - H⁺ NO₂⁺ NO₂⁺ (Nitronium ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O A 3-chloro-4-methylbenzoic acid B Sigma Complex (intermediate) A->B + NO₂⁺ C 3-chloro-4-methyl-5-nitrobenzoic acid B->C - H⁺

Caption: Mechanism of nitration of 3-chloro-4-methylbenzoic acid.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-chloro-4-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (approximately 4-5 mL per gram of starting material).

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[1]

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-chloro-4-methylbenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.

  • Dry the crude product, 3-chloro-4-methyl-5-nitrobenzoic acid, in a desiccator or a vacuum oven at a low temperature.

Step 2: Synthesis of Methyl 3-chloro-4-methyl-5-nitrobenzoate (Fischer Esterification)

This step converts the carboxylic acid group of the nitrated intermediate into a methyl ester via Fischer esterification. The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[3] Using a large excess of the alcohol (methanol) can shift the equilibrium towards the product side.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation start Dissolve 3-chloro-4-methyl-5-nitrobenzoic acid in excess anhydrous methanol add_cat Add catalytic amount of conc. H₂SO₄ start->add_cat reflux Heat the mixture to reflux for 4-6 hours add_cat->reflux cool Cool to room temperature reflux->cool evap Remove excess methanol under reduced pressure cool->evap dissolve Dissolve residue in ethyl acetate evap->dissolve wash_bicarb Wash with saturated NaHCO₃ solution dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over anhydrous Na₂SO₄ wash_brine->dry filter Filter the drying agent dry->filter concentrate Concentrate the filtrate to obtain the crude product filter->concentrate purify Purify by recrystallization if necessary concentrate->purify

Caption: Workflow for the Fischer esterification of 3-chloro-4-methyl-5-nitrobenzoic acid.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight) to the stirred solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-chloro-4-methyl-5-nitrobenzoate.

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol if necessary.

Step 3: Synthesis of Methyl 3-amino-5-chloro-4-methylbenzoate (Reduction)

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for this transformation.[4][5] It is crucial to monitor the reaction to prevent dehalogenation, which can be a side reaction.[6] Alternatively, other reducing agents like tin(II) chloride can be used for a milder reduction.[7][8]

Procedure (Catalytic Hydrogenation):

  • Dissolve Methyl 3-chloro-4-methyl-5-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet during filtration.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 3-amino-5-chloro-4-methylbenzoate.

  • The product can be purified by column chromatography or recrystallization if needed.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Melting Point: To assess the purity of the solid products.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, NO₂, NH₂, C-Cl).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry: To determine the molecular weight of the products.

Safety Precautions

  • This synthesis involves the use of corrosive and oxidizing acids (nitric acid, sulfuric acid). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10][11]

  • All reactions should be performed in a well-ventilated fume hood.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.

  • Catalytic hydrogenation with Pd/C involves flammable hydrogen gas and a potentially pyrophoric catalyst. Ensure proper handling and safety measures are in place.

Conclusion

This application note provides a reliable and detailed protocol for the three-step synthesis of Methyl 3-amino-5-chloro-4-methylbenzoate. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for its use in various fields of chemical research and development. The mechanistic insights and procedural details provided herein aim to empower scientists with the knowledge to not only replicate this synthesis but also to adapt it for their specific research needs.

References

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. WordPress. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Columbus Chemical. (2021, December 13). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]

  • Gao, Y., et al. (2014).
  • ResearchGate. (n.d.). Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. Retrieved from [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

  • Dyno Nobel. (2025, May 1). Safety Data Sheet: NITRATING ACID MIXTURE with more than 50 per cent nitric acid. Retrieved from [Link]

  • RSC Publishing. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Quick Company. (n.d.).
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • The ScienceMadness Discussion Board. (2016, March 4).
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Anasazi Instruments. (n.d.).
  • Truman ChemLab. (2017).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Truman ChemLab. (2017).
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate.
  • Cengage. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Methyl 3-amino-5-chloro-4-methylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction Methyl 3-amino-5-chloro-4-methylbenzoate is a key structural motif and a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility is significantly enhanced b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-amino-5-chloro-4-methylbenzoate is a key structural motif and a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility is significantly enhanced by its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[2] This guide provides in-depth technical insights and field-proven protocols for leveraging this substrate in several critical cross-coupling transformations.

The strategic placement of the amino, chloro, and methyl groups on the benzoate ring offers multiple avenues for synthetic diversification. The chloro substituent serves as a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The amino group, a powerful directing group and nucleophile, can be either a spectator or a participant in the reaction, depending on the chosen methodology. This duality makes methyl 3-amino-5-chloro-4-methylbenzoate a particularly interesting substrate for the construction of complex molecular architectures, including substituted indazoles and other heterocyclic systems which are of significant interest in medicinal chemistry.[3][4]

This document will explore the application of this substrate in several key palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data to guide researchers in optimizing their synthetic strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

In the context of methyl 3-amino-5-chloro-4-methylbenzoate, the C-Cl bond undergoes oxidative addition to the Pd(0) catalyst. The choice of ligand is critical to facilitate this step and stabilize the resulting Pd(II) complex. Transmetalation with a boronic acid or ester, activated by a base, introduces the new carbon-based substituent. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methyl-5-phenylbenzoate

This protocol describes a typical Suzuki-Miyaura coupling of methyl 3-amino-5-chloro-4-methylbenzoate with phenylboronic acid.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add methyl 3-amino-5-chloro-4-methylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add finely ground K₃PO₄ (2.0 mmol).

  • Add toluene (5 mL) and water (0.5 mL).

  • Seal the flask and heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
PdCl₂(dppf)K₂CO₃Dioxane/H₂O90Moderate
Pd(PPh₃)₄Na₂CO₃DME/H₂O80Moderate-High

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[1]

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Reagents Add Pd Precursor, Ligand, Base, Aryl Halide, and Amine Setup->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Heating Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Arylamine Product Purification->Product caption General Workflow for Buchwald-Hartwig Amination.

Caption: General Workflow for Buchwald-Hartwig Amination.

For methyl 3-amino-5-chloro-4-methylbenzoate, the C-Cl bond undergoes oxidative addition to the Pd(0) catalyst. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the key palladium-amido intermediate. Reductive elimination then furnishes the desired C-N coupled product. The choice of a sterically hindered phosphine ligand is often crucial for promoting the reductive elimination step.[7]

Experimental Protocol: Synthesis of Methyl 3-amino-5-(diethylamino)-4-methylbenzoate

This protocol provides a general method for the Buchwald-Hartwig amination of methyl 3-amino-5-chloro-4-methylbenzoate with diethylamine.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Diethylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Add methyl 3-amino-5-chloro-4-methylbenzoate (1.0 mmol).

  • Add toluene (5 mL) followed by diethylamine (1.2 mmol).

  • Seal the tube and heat the reaction at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by flash chromatography.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100High
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane110Moderate-High
PdCl₂(Amphos)Cs₂CO₃t-BuOH90Moderate

Note: The use of a strong base like NaOtBu is common, but weaker bases can be employed with more active catalyst systems.

Heck Reaction: Olefin Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9] This transformation is a powerful tool for the synthesis of substituted alkenes.[10]

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[9]

Experimental Protocol: Synthesis of Methyl 3-amino-4-methyl-5-styrylbenzoate

This protocol details the Heck coupling of methyl 3-amino-5-chloro-4-methylbenzoate with styrene.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add methyl 3-amino-5-chloro-4-methylbenzoate (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

  • Add DMF (5 mL) and Et₃N (2.0 mmol).

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[11] This reaction is highly valuable for the synthesis of substituted alkynes.[12]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the final product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[11]

Experimental Protocol: Synthesis of Methyl 3-amino-4-methyl-5-(phenylethynyl)benzoate

The following protocol describes the Sonogashira coupling of methyl 3-amino-5-chloro-4-methylbenzoate with phenylacetylene.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add methyl 3-amino-5-chloro-4-methylbenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add THF (10 mL) and Et₃N (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Application in Heterocycle Synthesis: Intramolecular Couplings

A significant application of palladium-catalyzed reactions with substrates like methyl 3-amino-5-chloro-4-methylbenzoate is in the synthesis of heterocyclic compounds. For instance, an intramolecular Buchwald-Hartwig type reaction can be envisioned for the synthesis of indazole derivatives, which are important pharmacophores.[3][13] By first modifying the amino group to introduce a suitable tether, subsequent palladium-catalyzed C-N bond formation can lead to cyclization.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.[1]

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[14]

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[1]

Conclusion

Methyl 3-amino-5-chloro-4-methylbenzoate is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers in drug development and organic synthesis. The strategic application of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings allows for the efficient construction of diverse and complex molecular architectures from this readily accessible building block. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrate combinations.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are... Available from: [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. Available from: [Link]

  • Zhu, D., Wu, Q., & Li, Y. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7574–7578. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Humphrey, J. M., & Hartwig, J. F. (2007). Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. Tetrahedron, 63(12), 2695–2711. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Inamoto, K., Katsuno, M., Yoshino, T., Hiroya, K., & Sakamoto, T. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Chemistry Letters, 33(7), 846–847. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Synthesis Plus. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1091. Available from: [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. Available from: [Link]

  • Martin, A. R., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society, 140(27), 8404–8415. Available from: [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Mechanistic and kinetic studies of palladium catalytic systems. Journal of the American Chemical Society, 115(21), 9531–9541.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available from: [Link]

  • Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 10307–10324. Available from: [Link]

  • Khan, A., Parvaiz, M., & Ryabukhin, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • Taylor & Francis Online. Sonogashira coupling – Knowledge and References. Available from: [Link]

  • Horváth, D., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2826–2834. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • SciSpace. Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. Available from: [Link]

  • Ghorai, S., & Gribble, G. W. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c]-β-carbolines, Benzo[13][15]isothiazolo[2,3- a]indole 5,5-Dioxides, and 1,2-Benzo[ a]. The Journal of Organic Chemistry, 86(3), 2269–2282. Available from: [Link]

  • Lamberth, C. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Organic Chemistry International, 2018, 1–17. Available from: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Wang, Z., Li, Y., Wang, H., & Xi, Z. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 14(1), 693. Available from: [Link]

  • ResearchGate. The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Available from: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Characterization of Methyl 3-amino-5-chloro-4-methylbenzoate

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro evaluation of Methyl 3-amino-5-chloro-4-methylbenzoate, a novel small molecule with potential as a pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of Methyl 3-amino-5-chloro-4-methylbenzoate, a novel small molecule with potential as a pharmacological modulator of key biological targets. In the absence of specific published data on this compound, we present a scientifically rigorous, hypothesis-driven approach to its characterization. Based on its chemical structure, a plausible and high-value target to investigate is the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the central nervous system. This guide details protocols for a primary high-throughput screen, a definitive electrophysiological assay, and a mechanistic binding assay to determine if Methyl 3-amino-5-chloro-4-methylbenzoate acts as a positive allosteric modulator (PAM) of the GABA-A receptor.

Introduction: The Rationale for Investigating Methyl 3-amino-5-chloro-4-methylbenzoate as a GABA-A Receptor PAM

Methyl 3-amino-5-chloro-4-methylbenzoate is a small organic molecule whose therapeutic potential is yet to be elucidated. Its substituted benzene ring structure is a common scaffold in medicinal chemistry. A critical aspect of early-stage drug discovery is the identification of the biological target and mechanism of action of a novel compound. Allosteric modulation of receptors, which involves the binding of a ligand to a site topographically distinct from the primary (orthosteric) binding site, offers a nuanced approach to altering receptor function.[1] This can lead to drugs with improved safety and efficacy profiles.

The GABA-A receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] It is a well-established target for a variety of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids, which all act as positive allosteric modulators (PAMs).[2][4] These PAMs enhance the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability.[3] Given the prevalence of substituted aromatic structures in known GABA-A PAMs, it is a scientifically sound hypothesis that Methyl 3-amino-5-chloro-4-methylbenzoate may exert its pharmacological effects through this mechanism.

This guide provides a tiered approach to testing this hypothesis, starting with a high-throughput screening assay for initial activity, followed by more detailed electrophysiological and binding studies to confirm and characterize the mechanism of action.

Postulated Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

We hypothesize that Methyl 3-amino-5-chloro-4-methylbenzoate acts as a PAM at the GABA-A receptor. In this model, the compound would bind to an allosteric site on the receptor complex, distinct from the GABA binding site. This binding event is proposed to induce a conformational change in the receptor that increases the efficiency of GABA-mediated channel gating. This can manifest as either an increase in the frequency of channel opening or an increase in the duration of channel opening in the presence of GABA.[2] The net effect is an enhancement of the inhibitory signal.

Experimental Workflows and Protocols

Primary Screening: High-Throughput Fluorescent-Based Chloride Influx Assay

This initial screen is designed to rapidly assess whether Methyl 3-amino-5-chloro-4-methylbenzoate has any modulatory effect on GABA-A receptor activity in a high-throughput format. The assay utilizes a chloride-sensitive fluorescent dye to measure the influx of chloride ions through the GABA-A receptor channel in a cell line stably expressing a specific subtype of the human GABA-A receptor (e.g., α1β2γ2).

Principle: In the presence of a chloride ion gradient, activation of the GABA-A receptor by GABA will lead to chloride influx, which is detected by a change in fluorescence of a specific indicator dye. A PAM will potentiate the GABA-induced chloride influx, resulting in a larger fluorescence change.

Experimental Protocol:

  • Cell Culture: Culture a human cell line (e.g., HEK293 or CHO) stably expressing the desired GABA-A receptor subtype in appropriate media.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a chloride-sensitive fluorescent dye (e.g., a derivative of MEQ or MQAE) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of Methyl 3-amino-5-chloro-4-methylbenzoate in a suitable assay buffer. Also, prepare a stock solution of GABA.

  • Assay Execution (Triple-Add Protocol):

    • Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells using a plate reader equipped for fluorescence measurements.

    • Compound Addition: Add the diluted Methyl 3-amino-5-chloro-4-methylbenzoate solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • GABA Addition: Add a sub-maximal concentration of GABA (e.g., EC20) to the wells to stimulate the receptor.

    • Final Measurement: Immediately after GABA addition, measure the fluorescence change over time.

  • Controls: Include wells with vehicle control, GABA alone (EC20), and a known GABA-A PAM (e.g., diazepam) as a positive control.

Data Analysis:

The change in fluorescence is proportional to the chloride influx. The potentiation by Methyl 3-amino-5-chloro-4-methylbenzoate is calculated as the percentage increase in the GABA response in the presence of the compound compared to the response with GABA alone. Plot the percentage potentiation against the compound concentration to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).

ParameterDescription
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.
Emax The maximal effect produced by the drug.
Fold-Shift The ratio of the EC50 of the agonist in the absence and presence of the allosteric modulator.
Gold-Standard Confirmation: Patch-Clamp Electrophysiology

This is the definitive assay to confirm and characterize the modulatory effects of Methyl 3-amino-5-chloro-4-methylbenzoate on GABA-A receptor function. Whole-cell patch-clamp electrophysiology directly measures the ion flow through the receptor channel with high temporal resolution.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing GABA-A receptors. The membrane patch is then ruptured to allow electrical access to the entire cell. The current flowing through the GABA-A receptor channels in response to GABA application is measured. A PAM will increase the amplitude of the GABA-evoked current.

Experimental Protocol:

  • Cell Preparation: Use cells expressing the GABA-A receptor subtype of interest, either transiently or stably.

  • Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA along with varying concentrations of Methyl 3-amino-5-chloro-4-methylbenzoate.

    • Include washout periods between applications.

  • Controls: Record responses to GABA alone and in the presence of a known PAM.

Data Analysis:

Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage potentiation of the GABA current by Methyl 3-amino-5-chloro-4-methylbenzoate at each concentration. Construct a concentration-response curve to determine the EC50 and the maximal potentiation (Emax).

ParameterExample Value (Hypothetical)
GABA EC50 (alone) 5 µM
GABA EC50 (+ 1 µM Compound) 1 µM
Fold Potentiation at Emax 5-fold
Compound EC50 for Potentiation 300 nM
Mechanistic Insight: Radioligand Binding Assay

This assay will help determine if Methyl 3-amino-5-chloro-4-methylbenzoate interacts with a known allosteric binding site on the GABA-A receptor, such as the benzodiazepine site.

Principle: This is a competitive binding assay. Cell membranes containing the GABA-A receptor are incubated with a radiolabeled ligand that binds to a specific allosteric site (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (Methyl 3-amino-5-chloro-4-methylbenzoate). If the test compound binds to the same site, it will displace the radioligand, leading to a decrease in radioactivity bound to the membranes.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the GABA-A receptor.

  • Binding Reaction:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]flunitrazepam).

    • Add increasing concentrations of Methyl 3-amino-5-chloro-4-methylbenzoate.

    • Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand that binds to the same site, e.g., clonazepam).

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of Methyl 3-amino-5-chloro-4-methylbenzoate. If the compound displaces the radioligand, a competition curve will be generated, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Visualization of Workflows and Concepts

experimental_workflow cluster_screening Primary Screening cluster_confirmation Confirmation & Characterization cluster_mechanism Mechanism of Action primary_screen High-Throughput Chloride Influx Assay primary_result Identifies potential modulatory activity primary_screen->primary_result electro_phys Patch-Clamp Electrophysiology primary_result->electro_phys Active compounds electro_result Confirms and quantifies functional modulation (EC50, Emax) electro_phys->electro_result binding_assay Radioligand Binding Assay electro_result->binding_assay Confirmed modulators binding_result Investigates interaction with known allosteric sites (IC50) binding_assay->binding_result

Caption: Tiered approach for the in vitro characterization of Methyl 3-amino-5-chloro-4-methylbenzoate.

gabaa_pam_mechanism cluster_state1 Basal State cluster_state2 GABA Bound cluster_state3 GABA + PAM Bound receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel (Closed) gaba GABA receptor_open GABA-A Receptor GABA Bound Allosteric Site Chloride Channel (Open) gaba->receptor_open:gaba receptor_enhanced GABA-A Receptor GABA Bound PAM Bound Chloride Channel (Enhanced Opening) gaba->receptor_enhanced:gaba pam Methyl 3-amino-5-chloro-4-methylbenzoate (Putative PAM) pam->receptor_enhanced:pam receptor_closed GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel (Closed) cl_in Cl- Influx receptor_open:ion->cl_in cl_in_enhanced Enhanced Cl- Influx receptor_enhanced:ion->cl_in_enhanced

Sources

Application

Selective Derivatization of the Amino Group in Methyl 3-amino-5-chloro-4-methylbenzoate: Application Notes and Protocols

Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of novel therapeutic agents. Methyl 3-amino-5-chloro-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to the development of novel therapeutic agents. Methyl 3-amino-5-chloro-4-methylbenzoate is a highly valuable, yet challenging, building block. Its substituted aniline core offers a key vector for chemical diversification through derivatization of the amino group. This guide provides a comprehensive overview of the principles and detailed protocols for the selective acylation, sulfonylation, alkylation, and arylation of this versatile intermediate.

The inherent challenge in derivatizing Methyl 3-amino-5-chloro-4-methylbenzoate lies in its electronic and steric profile. The amino group is flanked by a methyl group at the ortho position, creating significant steric hindrance. Furthermore, the electron-withdrawing nature of the chloro and methyl ester substituents deactivates the amino group, reducing its nucleophilicity. Navigating these challenges requires a nuanced understanding of reaction mechanisms and careful optimization of conditions to achieve selective and high-yielding transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their synthetic endeavors.

Physicochemical Properties and Reactivity Considerations

A thorough understanding of the substrate's properties is fundamental to designing successful derivatization strategies.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
Appearance Off-white to light brown crystalline powder-
Melting Point Not widely reported, requires experimental determination-
Solubility Soluble in many organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). Limited solubility in non-polar solvents and water.General knowledge

The reactivity of the amino group in Methyl 3-amino-5-chloro-4-methylbenzoate is governed by a combination of steric and electronic effects:

  • Steric Hindrance: The ortho-methyl group physically obstructs the approach of reagents to the nitrogen atom, slowing down the rate of reaction. This steric hindrance can be advantageous in preventing undesired side reactions, such as di-substitution, but often necessitates more forcing reaction conditions or the use of specialized reagents.[1]

  • Electronic Effects: The chloro and methyl ester groups are electron-withdrawing, which reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. This deactivation means that the amine is less reactive towards electrophiles compared to unsubstituted aniline.[2]

These factors must be carefully considered when selecting reagents, catalysts, and reaction conditions to ensure efficient and selective derivatization.

General Considerations for Selective N-Derivatization

Achieving high selectivity is the cornerstone of successful derivatization. Key parameters to control include:

  • Stoichiometry: Precise control of the electrophile-to-amine ratio is crucial to favor mono-derivatization and minimize the formation of di-substituted byproducts.

  • Base: The choice of base is critical. For acylations and sulfonylations, a non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the acid generated in the reaction without competing with the aniline nucleophile. For alkylations and arylations, stronger bases may be required to deprotonate the amine or facilitate the catalytic cycle.

  • Catalyst: In many cases, particularly for less reactive systems, a catalyst can significantly enhance the reaction rate and selectivity. For instance, 4-(dimethylaminopyridine) (DMAP) is a highly effective nucleophilic catalyst for challenging acylations.[2]

  • Solvent: The solvent can influence the solubility of reactants, the reaction rate, and in some cases, the selectivity of the reaction. Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of electrophilic reagents.

  • Temperature: Reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated as needed.

**Protocols for Selective N-Derivatization

The following sections provide detailed protocols for the selective N-acylation, N-sulfonylation, N-alkylation, and N-arylation of Methyl 3-amino-5-chloro-4-methylbenzoate. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can modulate the physicochemical properties and biological activity of the parent molecule. For sterically hindered and electronically deactivated anilines, acylation may require slightly more forcing conditions or the use of a catalyst.

Protocol 1: N-Acetylation with Acetic Anhydride and Pyridine

This protocol describes a standard procedure for the N-acetylation of anilines. Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: N-Acylation with Acyl Chlorides and a Non-Nucleophilic Base

For less reactive acylating agents or when pyridine is not desired, an acyl chloride in the presence of a non-nucleophilic base like triethylamine is a common alternative.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Other reagents and glassware as in Protocol 1

Procedure:

  • Dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1.

Expertise & Experience Insights:

For particularly challenging acylations where the above methods yield poor results, the addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can be highly effective.[2] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

N_Acylation_Workflow Start Methyl 3-amino-5-chloro- 4-methylbenzoate Reagents Acylating Agent (e.g., Acetic Anhydride, Acyl Chloride) + Base (e.g., Pyridine, Et3N) Start->Reagents Dissolve Reaction N-Acylation Reaction (0°C to RT) Reagents->Reaction Combine Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Quench & Extract Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Acyl Derivative Purification->Product

Caption: General workflow for the N-acylation reaction.

N-Sulfonylation

The introduction of a sulfonamide group is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Similar to acylation, the sulfonylation of our substrate requires careful control to achieve mono-sulfonylation and avoid side reactions.

Protocol: N-Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general procedure for the N-sulfonylation of anilines.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Other reagents and glassware as in Acylation Protocol 1

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (1.2 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Heating may be necessary for less reactive sulfonyl chlorides.

  • Upon completion, perform an aqueous work-up as described in the acylation protocols.

  • Purify the crude product by recrystallization or column chromatography.

Trustworthiness: A Self-Validating System

To avoid common pitfalls in N-sulfonylation:

  • Di-sulfonylation: This can be minimized by using a slight excess of the aniline and adding the sulfonyl chloride slowly to maintain its low concentration in the reaction mixture.

  • C-Sulfonylation: While less common for N-sulfonylation under basic conditions, ensure the use of a sufficient amount of base to maintain the amine in its more nucleophilic, deprotonated state, which favors N- over C-attack.[3]

N_Sulfonylation_Workflow Start Methyl 3-amino-5-chloro- 4-methylbenzoate Reagents Sulfonyl Chloride + Base (e.g., Pyridine, Et3N) Start->Reagents Dissolve Reaction N-Sulfonylation Reaction (0°C to RT or heat) Reagents->Reaction Combine Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Purification Workup->Purification Product N-Sulfonyl Derivative Purification->Product

Caption: General workflow for the N-sulfonylation reaction.

N-Alkylation

N-alkylation introduces alkyl groups to the amino nitrogen, which can significantly impact the molecule's lipophilicity and basicity. Due to the increased nucleophilicity of the resulting secondary amine, direct alkylation of primary anilines often leads to over-alkylation. Reductive amination offers a more controlled and selective alternative.

Protocol: Selective Mono-N-Alkylation via Reductive Amination

This method involves the in-situ formation of an imine between the aniline and a carbonyl compound, followed by its reduction to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[4]

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow Aniline Methyl 3-amino-5-chloro- 4-methylbenzoate Imine Imine Intermediate Aniline->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Reduction Reduction with NaBH(OAc)3 Imine->Reduction Product N-Alkyl Derivative Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

N-Arylation

The formation of a C(aryl)-N bond is a powerful transformation in drug discovery. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the methods of choice for this purpose due to their broad substrate scope and functional group tolerance.[5]

Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general guideline for the N-arylation of anilines. The choice of ligand and base is crucial and may require optimization for specific substrates.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate

  • Aryl halide (bromide or iodide is generally more reactive than chloride) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq) and the aryl halide (1.1 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Authoritative Grounding & Comprehensive References:

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination step.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L_n)-NHR']+ OA_complex->Amine_complex + R'NH2 - HX Amido_complex [Ar-Pd(II)(L_n)-NR'] Amine_complex->Amido_complex - Base-H+ Amido_complex->Pd0 Reductive Elimination (Ar-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization of Derivatized Products

The successful synthesis of the desired derivatives should be confirmed by a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the successful derivatization at the nitrogen atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the newly introduced functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently reactive electrophile; Deactivated aniline; Hydrolysis of reagents; Inactive catalyst.Increase reaction temperature; Use a more reactive electrophile (e.g., acyl chloride vs. anhydride); Use a catalyst (e.g., DMAP); Ensure anhydrous conditions; Use a fresh batch of catalyst/ligand.
Formation of Di-substituted Product Excess electrophile; High reaction temperature.Use a slight excess of the aniline; Add the electrophile slowly and at a low temperature.
Side Reactions (e.g., C-sulfonylation) Suboptimal reaction conditions.Ensure a sufficient amount of a suitable base is used to favor N-functionalization.
Difficult Purification Presence of unreacted starting materials or byproducts.Optimize the reaction to go to completion; Choose an appropriate purification method (recrystallization or chromatography with an optimized solvent system).

Conclusion

The selective derivatization of the amino group in Methyl 3-amino-5-chloro-4-methylbenzoate provides a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery. While the steric and electronic properties of this substrate present unique challenges, a rational approach to the selection of reagents and reaction conditions can lead to successful and selective N-acylation, N-sulfonylation, N-alkylation, and N-arylation. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the chemical space around this valuable scaffold, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from a relevant research paper. [Link]

  • Anka-Lufford, G., & Ghaffar, T. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13071. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for Methyl 3-amino-5-chloro-4-methylbenzoate

Welcome to the Technical Support Center for Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4). As a critical building block in the synthesis of complex pharmaceuticals, including targeted protein degraders (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4). As a critical building block in the synthesis of complex pharmaceuticals, including targeted protein degraders (such as Tyk2 degraders) and isoindolinone compounds[1][2], maintaining the absolute structural integrity of this intermediate is paramount.

This compound features two highly reactive functional groups—an electron-rich aniline moiety and a moisture-sensitive methyl ester. Consequently, it is susceptible to divergent degradation pathways depending on environmental exposure. This guide provides causal explanations, diagnostic criteria, and self-validating protocols to ensure your material remains >98% pure during long-term storage.

Diagnostic Overview: Quantitative Profiling of Degradants

To effectively troubleshoot, you must first identify the mode of degradation. The table below summarizes the quantitative and qualitative markers of the most common degradation pathways.

Degradant / ProductChemical MechanismVisual CueLC-MS Shift ( Δ m/z)Primary Catalyst / Driver
3-amino-5-chloro-4-methylbenzoic acid Ester HydrolysisNone (remains pale)-14 Da (Loss of CH3​ , addition of H )Ambient moisture, pH extremes
Nitroso / Nitro derivatives Amine OxidationYellow to Orange+14 to +30 DaOxygen, UV/Vis Light, Heat
Azo / Azoxy Oligomers Radical CondensationDark Brown / Black+197 Da (Dimerization)Oxygen, Light, Trace Metals
Troubleshooting Guides (FAQs)

Q1: My freshly synthesized Methyl 3-amino-5-chloro-4-methylbenzoate powder was pale yellow, but after three months in the chemical cabinet, it has turned dark brown. Is it still usable?

A: It is highly recommended that you do not use this batch for sensitive coupling reactions without prior purification. The primary driver of discoloration in aniline derivatives is atmospheric oxidation[3]. The free −NH2​ group is highly susceptible to reactive oxygen species (ROS) and photo-oxidation. When exposed to air and light, the amine oxidizes into nitrosobenzenes and azoxybenzenes, which subsequently polymerize into highly conjugated, dark-colored oligomeric materials[3][4]. These oxidized oligomers can severely poison palladium catalysts in downstream Buchwald-Hartwig aminations or alter the stoichiometry of your reactions.

Q2: During our routine LC-MS quality control, we noticed a major secondary peak with an m/z of 185 (compared to the parent m/z of 199). What is this degradant and how did it form?

A: A mass reduction of 14 Da corresponds to the hydrolysis of the methyl ester into its corresponding carboxylic acid (3-amino-5-chloro-4-methylbenzoic acid). The hydrolysis of methyl carboxylates is thermodynamically favorable when exposed to water[5]. This reaction is driven by nucleophilic attack from ambient moisture, often catalyzed by trace acidic or basic impurities left over from synthesis, or even the mild alkalinity of certain glass containers[6]. If your storage container is not strictly anhydrous, ambient humidity will relentlessly drive this ester cleavage.

DegradationPathways Parent Methyl 3-amino-5-chloro- 4-methylbenzoate (Pale Yellow) Hydrolysis Ester Hydrolysis (+ H2O) Parent->Hydrolysis Moisture / pH Oxidation Amine Oxidation (+ O2 / hν) Parent->Oxidation Air / Light Acid 3-amino-5-chloro- 4-methylbenzoic acid (m/z -14) Hydrolysis->Acid Oligomers Nitroso/Azo Oligomers (Dark Brown/Black) Oxidation->Oligomers

Mechanistic degradation pathways of Methyl 3-amino-5-chloro-4-methylbenzoate.

Q3: What is the definitive storage protocol to prevent both oxidation and hydrolysis simultaneously?

A: To arrest both the thermodynamic drive for hydrolysis and the kinetic susceptibility to oxidation, you must systematically eliminate water, oxygen, and thermal energy[4].

  • Atmosphere: Backfill the storage vial with high-purity Argon. Argon is denser than air and effectively blankets the solid powder at the bottom of the vial, whereas Nitrogen can mix more readily with ambient oxygen during the sealing process[4].

  • Container: Use tightly sealed amber glass vials. Amber glass blocks UV/Vis light, preventing the photolytic generation of radicals that initiate amine oxidation[3][4].

  • Temperature: Store at 2-8°C (refrigerated) for short-term use, or -20°C for long-term storage (>6 months)[4]. Lowering the temperature exponentially reduces the rate constants of both hydrolysis and oxidation according to the Arrhenius equation.

Workflow Start Visual & LC-MS Inspection CheckColor Is the powder dark brown/black? Start->CheckColor CheckMass Is there an [M-14] peak on LC-MS? Start->CheckMass Oxidation Amine Oxidation Detected CheckColor->Oxidation Yes Hydrolysis Ester Hydrolysis Detected CheckMass->Hydrolysis Yes Action1 Purify via Column Chromatography Oxidation->Action1 Action2 Store under Argon in Amber Glass at 4°C Oxidation->Action2 Hydrolysis->Action2 Action3 Dry in Vacuum Oven (40°C, 12h) Hydrolysis->Action3

Analytical workflow for identifying and resolving storage degradation issues.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for preventing false positives.

Protocol 1: LC-MS Purity & Degradant Profiling

This protocol determines the exact ratio of intact ester to hydrolyzed acid and oxidized oligomers[4].

  • Sample Preparation: Accurately weigh 1.0 mg of the Methyl 3-amino-5-chloro-4-methylbenzoate sample and dissolve it in 1.0 mL of LC-MS grade Acetonitrile (ACN) to achieve a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 Water:ACN mixture.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, positive mode). Monitor for m/z 200 [M+H]+ (Intact), m/z 186 [M+H]+ (Hydrolyzed Acid), and m/z > 214 (Oxidation products).

  • Self-Validation Step: System Suitability. Before injecting the sample, inject a blank (solvent only) to rule out column carryover. Next, inject a known reference standard of 3-amino-5-chloro-4-methylbenzoic acid to definitively confirm the retention time of the hydrolytic degradant.

Protocol 2: Moisture Content Analysis (Karl Fischer Titration)

Because ester hydrolysis is strictly dependent on water content, verifying the anhydrous state of your batch prior to storage is mandatory.

  • Setup: Ensure the Karl Fischer (KF) volumetric titrator is sealed and the drift rate is stable (< 10 µ g/min ).

  • Self-Validation Step: Titer Verification. Inject exactly 10.0 µL of pure LC-MS grade water (10.0 mg) into the titration vessel. The system must recover 9.8 - 10.2 mg of water. If it fails, replace the KF reagent.

  • Sample Measurement: Rapidly weigh ~100 mg of the Methyl 3-amino-5-chloro-4-methylbenzoate powder and introduce it into the KF vessel.

  • Threshold: For long-term stability, the moisture content must be < 0.5% w/w . If the moisture content exceeds this, dry the powder in a vacuum oven at 40°C for 12 hours before sealing under Argon.

References
  • Why does color of aniline change during storage? ResearchGate. Available at: [Link]

  • Methyl ester hydrolysis: Topics by Science.gov. Science.gov. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH. Available at: [Link]

  • WO2021069705A1 - Isoindolinone compounds. Google Patents.
  • WO2024220937A2 - Tyk2 degraders and uses thereof. Google Patents.

Sources

Optimization

Technical Support Center: Optimization &amp; Purification of Methyl 3-amino-5-chloro-4-methylbenzoate

Welcome to the Advanced Technical Support Center. The extraction and purification of highly substituted halogenated anilines—specifically Methyl 3-amino-5-chloro-4-methylbenzoate—present unique challenges due to the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The extraction and purification of highly substituted halogenated anilines—specifically Methyl 3-amino-5-chloro-4-methylbenzoate—present unique challenges due to the structural similarities between the target molecule and its synthetic byproducts. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate halogenated impurities.

Part 1: Troubleshooting Guide (Q&A)

Q: During the extraction of Methyl 3-amino-5-chloro-4-methylbenzoate, I am seeing significant contamination with the non-chlorinated starting material. How can I separate them? A: The separation of the under-chlorinated precursor (Methyl 3-amino-4-methylbenzoate) from your target mono-chloro product relies on the differential basicity of the aniline nitrogen. The amino group is inherently basic, but the addition of an electron-withdrawing chlorine atom at the meta position (C5) inductively pulls electron density away from the aromatic ring, significantly lowering the pKa of the nitrogen lone pair[1]. By performing a mild acidic wash (pH ~3.0) during liquid-liquid extraction, the more basic non-chlorinated impurity is selectively protonated into a water-soluble hydrochloride salt and partitions into the aqueous phase, leaving the less basic target molecule in the organic phase[2].

Q: My crude extract contains over-chlorinated (dichloro) impurities that co-elute on silica. What is the most effective removal strategy? A: Over-chlorinated byproducts (e.g., Methyl 3-amino-2,5-dichloro-4-methylbenzoate) are highly lipophilic and nearly non-basic due to the cumulative electron-withdrawing effects of multiple halogens. Standard column chromatography often fails because these species migrate closely with the target product at the solvent front[2]. The most effective strategy is a strong acid extraction (pH ~0.5). At this extreme pH, the target mono-chloro compound is forced into its protonated form and moves to the aqueous phase, while the dichloro impurities remain firmly in the organic phase[1].

Q: The isolated product is a dark, viscous oil instead of a crystalline solid. How do I resolve this? A: Discoloration and oil formation in halogenated anilines are typically caused by trace polymeric oxidation products formed during the reaction or workup[1]. To resolve this, perform an activated charcoal treatment. Dissolve the crude oil in a hot, non-hydroxylic solvent (e.g., toluene) to prevent ester transesterification[3], add activated carbon, and perform a hot filtration. The carbon adsorbs the high-molecular-weight colored impurities, allowing the pure, colorless aniline to crystallize upon cooling[2],[4].

Part 2: Quantitative Data for Extraction Design

Understanding the physicochemical properties of your mixture is critical for designing a successful extraction gradient.

Chemical SpeciesStructural CharacteristicEstimated pKa (Conjugate Acid)Partitioning Behavior
Methyl 3-amino-4-methylbenzoate No halogen (Under-chlorinated)~3.5 - 4.0Protonates at pH 3.0 (Moves to Aqueous phase)
Methyl 3-amino-5-chloro-4-methylbenzoate Mono-halogenated (Target)~2.0 - 2.5Protonates at pH 0.5 (Moves to Aqueous phase)
Methyl 3-amino-X,5-dichloro-4-methylbenzoate Di-halogenated (Over-chlorinated)< 1.0Remains neutral at pH 0.5 (Stays in Organic phase)

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction

Causality & Design: This protocol creates a self-validating system by isolating specific impurities at distinct pH checkpoints. If a phase does not contain the expected mass (verified via TLC), the operator immediately knows the pH was misadjusted, preventing catastrophic product loss.

  • Initial Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Mild Acid Wash (pH 3.0): Wash the organic layer with an equal volume of dilute HCl adjusted to pH 3.0.

    • Action: Vigorously shake and vent. Separate the layers.

    • Validation Checkpoint: Spot both layers on a TLC plate. The aqueous layer should contain the highly polar, non-chlorinated impurity. Discard the aqueous layer if validated.

  • Strong Acid Extraction (pH 0.5): Extract the retained organic layer with an equal volume of 1M HCl (pH ~0.5)[1].

    • Action: The target mono-chloro product will protonate and migrate to the aqueous phase. The dichloro impurities remain in the organic phase.

    • Validation Checkpoint: TLC the organic layer. It should now only contain non-polar dichloro impurities. Discard the organic layer.

  • Basification & Recovery: Cool the target-rich aqueous layer to 0-5 °C. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 8.0.

    • Causality: Using a mild base like NaHCO3​ instead of NaOH prevents the base-catalyzed saponification (hydrolysis) of the methyl ester[3].

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified target.

Protocol B: Activated Carbon Decolorization & Recrystallization
  • Solvent Selection: Suspend the crude solid in hot toluene. Note: Avoid using methanol or ethanol, as heating esters in foreign alcohols can induce alcohol exchange (transesterification), contaminating your product with ethyl or butyl esters[3].

  • Carbon Addition: Add activated charcoal (10% w/w relative to the crude mass) to the hot solution[2].

  • Hot Filtration: Boil the suspension briefly (5 minutes) and filter immediately through a pre-warmed pad of Celite to remove the carbon and adsorbed polymeric oxidation products[1].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the pure Methyl 3-amino-5-chloro-4-methylbenzoate[4].

Part 4: Visualization of Extraction Workflow

G Start Crude Extract in EtOAc (Target + Impurities) Wash1 Mild Acid Wash (pH 3.0 HCl) Start->Wash1 Aq1 Aqueous Phase (Under-chlorinated) Wash1->Aq1 Discard Org1 Organic Phase (Target + Polychlorinated) Wash1->Org1 Retain Wash2 Strong Acid Wash (pH 0.5 HCl) Org1->Wash2 Aq2 Aqueous Phase (Target Molecule) Wash2->Aq2 Retain Org2 Organic Phase (Polychlorinated) Wash2->Org2 Discard Basify Basify to pH 8.0 (NaHCO3) & Extract Aq2->Basify Pure Pure Methyl 3-amino-5-chloro- 4-methylbenzoate Basify->Pure Evaporate

Workflow for pH-gradient liquid-liquid extraction of halogenated aniline derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q: Will the acidic or basic washes hydrolyze the methyl ester group? A: Esters are susceptible to both acid- and base-catalyzed hydrolysis. However, at room temperature, the brief exposure to 1M HCl during the extraction is kinetically slow enough that ester cleavage is minimal. To prevent base-catalyzed hydrolysis during the recovery step, it is critical to use a weak base (saturated NaHCO3​ ) and maintain the temperature below 5 °C[3].

Q: Can I use Gel Permeation Chromatography (GPC) for cleanup if I have high-boiling polymeric impurities? A: Yes. If activated carbon treatment is insufficient, GPC is a validated method for removing high-boiling, polymeric materials from aniline derivatives prior to further analysis or crystallization, as recommended by EPA methodologies for halogenated anilines[5].

Q: Why do I get an emulsion during the strong acid extraction, and how do I break it? A: Emulsions in aniline extractions often occur due to the surfactant-like properties of partially protonated intermediates or the presence of fine particulate impurities. To break the emulsion, pass the entire biphasic mixture through a pad of Celite, or add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase, which forces the organic and aqueous layers to separate[1].

References[2] Technical Support Center: Purification of Polyhalogenated Anilines.Benchchem. Verify Source[1] Technical Support Center: Purification of Halogenated Aniline Compounds.Benchchem. Verify Source[3] General procedures for the purification of Esters.LookChem. Verify Source[5] Method 8131: Aniline and selected derivatives by gas chromatography.EPA. Verify Source[4] 3.2: Purification of Products.Chemistry LibreTexts.Verify Source

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Methyl 3-amino-5-chloro-4-methylbenzoate in Aqueous Media

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of Methyl 3-amino-5-chloro-4-methylbenzoate. Our approach is rooted in foundational physicochemical principles, offering not just protocols, but the scientific rationale needed to make informed experimental decisions.

Frequently Asked Questions (FAQs): The Basics

Q1: Why is Methyl 3-amino-5-chloro-4-methylbenzoate so poorly soluble in neutral aqueous solutions?

A: The low aqueous solubility of this compound is a direct consequence of its molecular structure. It possesses several hydrophobic (water-repelling) features, including the benzene ring, the methyl group (-CH₃), and the chloro- group (-Cl). These components dominate the molecule's character, making it energetically unfavorable to dissolve in a polar solvent like water.[1][2]

However, the key to manipulating its solubility lies in the aromatic amino group (-NH₂) . This group is basic and can be protonated under acidic conditions to form a much more water-soluble cationic salt (R-NH₃⁺).[3][4][5][6][7]

Q2: I'm just starting my experiment. What is the most straightforward first step to try and dissolve the compound?

A: The most direct and often successful initial approach is pH adjustment . Given that the compound is an aromatic amine, the pKa of its conjugate acid is likely in the range of 4-5.[4] By lowering the pH of your aqueous medium to be at least 1-2 units below the pKa (e.g., pH 2.5-3.5), you can ensure the amino group is fully protonated, which significantly increases its interaction with water and, therefore, its solubility.[5][8][9] This method is the preferred starting point before exploring more complex formulation strategies.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter and provides a logical progression for finding a solution.

Q3: My compound precipitates when I dilute my organic stock solution (e.g., from DMSO) into my aqueous buffer. What is happening and what should I do next?

A: This is a common issue known as "crashing out." The compound is highly soluble in the concentrated organic solvent but becomes insoluble when the solution is diluted into a predominantly aqueous environment. The dramatic change in solvent polarity forces the hydrophobic compound out of the solution.

Your next steps should be guided by your experimental constraints. The following workflow provides a decision-making framework.

G start Compound Precipitates from Organic Stock Dilution q1 Is your experiment sensitive to pH? start->q1 ph_yes Yes, must be at neutral pH q1->ph_yes Yes ph_no No, pH can be adjusted q1->ph_no No q2 Which approach is preferred for your system? ph_yes->q2 ph_path Use pH Adjustment (See Protocol 1) Lower pH to < 4 ph_no->ph_path cosolvent Co-solvents (Protocol 2) q2->cosolvent Simple, organic solvent addition surfactant Surfactants (Protocol 3) q2->surfactant Micellar encapsulation cyclodextrin Cyclodextrins (Protocol 4) q2->cyclodextrin Complexation, low excipient conc. G cluster_cosolvent Co-Solvent Mechanism cluster_surfactant Surfactant Mechanism cluster_cyclodextrin Cyclodextrin Mechanism cosolvent_node Water Co-solvent (e.g., PEG 400) Reduces solution polarity Soluble Solubilized Compound cosolvent_node->Soluble surfactant_node Hydrophilic Head Hydrophobic Core Hydrophobic Tail Micelle sequesters compound in core surfactant_node->Soluble cyclodextrin_node Hydrophilic Exterior Hydrophobic Interior Compound forms inclusion complex cyclodextrin_node->Soluble Compound Insoluble Compound Compound->cosolvent_node Dissolves in blended solvent Compound->surfactant_node:core Encapsulated Compound->cyclodextrin_node:int Complexated

Caption: Mechanisms of common solubilization excipients.

The choice between these methods depends on the required concentration of your compound and the tolerance of your experimental system to these excipients.

StrategyMechanism of ActionTypical ConcentrationProsCons
Co-solvents Reduces the polarity of the aqueous bulk phase, making it a more favorable environment for the hydrophobic compound. [10][11]5-40% (v/v)Simple to implement; effective for moderately insoluble compounds.High concentrations may be toxic to cells or interfere with assays; risk of precipitation upon further dilution. [12]
Surfactants Form micelles above their Critical Micelle Concentration (CMC). The hydrophobic compound partitions into the core of the micelle, effectively solubilizing it. [13][14][15]> CMC (e.g., 0.01-2% w/v)Highly effective; lower concentrations often needed compared to co-solvents.Can denature proteins; may interfere with cell membranes or certain assays.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The compound forms a "host-guest" inclusion complex, sequestering the hydrophobic portion inside the cavity. [][17][18]1-10% (w/v)Generally low toxicity; can also improve compound stability. [19]Can be expensive; may not be effective for all molecules; potential for coprecipitation with natural cyclodextrins. [20]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol aims to dissolve the compound by protonating its basic amino group.

  • Prepare an Acidic Buffer: Prepare a buffer solution with a pH between 2.5 and 3.5 (e.g., a glycine-HCl buffer or a citrate buffer).

  • Weigh the Compound: Accurately weigh the desired amount of Methyl 3-amino-5-chloro-4-methylbenzoate into a sterile container.

  • Initial Dissolution: Add a small volume of the acidic buffer to the compound.

  • Agitation: Vortex or sonicate the mixture for 5-10 minutes. The compound should dissolve to form a clear solution as the amine group is protonated.

  • Final Volume: Once fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Verification: Check the pH of the final solution to ensure it remains in the acidic range. If the solution is cloudy, the pH may be too high, or the concentration may exceed the solubility limit even in acidic conditions.

Protocol 2: Screening for an Effective Co-solvent System

This protocol helps identify a suitable co-solvent and its optimal concentration.

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50-100 mM).

  • Select Co-solvents: Choose a panel of common, water-miscible co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Prepare Co-solvent Blends: In separate tubes, prepare a dilution series of each co-solvent with your primary aqueous buffer (e.g., PBS pH 7.4). Create blends of 5%, 10%, 20%, and 40% (v/v) for each co-solvent.

  • Test Solubility: Add a small aliquot of your DMSO stock solution to each co-solvent blend to achieve your target final concentration.

  • Observe and Incubate: Vortex each tube thoroughly. Incubate at room temperature for 1 hour.

  • Assess Clarity: Visually inspect each tube for precipitation or cloudiness. The lowest percentage of co-solvent that results in a clear, stable solution is your optimal system.

Protocol 3: Using Surfactants for Micellar Solubilization

This protocol uses a non-ionic surfactant to create micelles that encapsulate the compound.

  • Select Surfactant: Choose a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20, which are generally less harsh on biological systems. [21]2. Prepare Surfactant Solutions: Prepare solutions of the surfactant in your aqueous buffer at concentrations above its CMC (e.g., 0.05%, 0.1%, 0.5%, and 1.0% w/v).

  • Direct Dissolution: Weigh the compound directly into the different surfactant solutions.

  • Agitation: Vortex and sonicate the mixtures. Gentle heating (37-40°C) can sometimes facilitate micelle formation and solubilization.

  • Equilibrate: Allow the solutions to equilibrate for at least 1-2 hours at room temperature.

  • Assess Clarity: Identify the lowest concentration of surfactant that yields a clear solution. It is often useful to filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Protocol 4: Employing Cyclodextrins for Inclusion Complexation

This protocol uses a modified cyclodextrin to form a soluble inclusion complex with the compound.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity. [18]2. Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD in your buffer at various concentrations (e.g., 2%, 5%, 10% w/v).

  • Add Compound: Weigh the compound and add it directly to the cyclodextrin solutions.

  • Complexation: Vigorously stir or shake the mixture overnight at room temperature. This extended time is necessary to allow for the equilibrium of host-guest complex formation to be reached.

  • Centrifuge and Filter: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Quantify Soluble Fraction: Carefully collect the supernatant and, if necessary, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

References

  • Surfactant Effects on Solubilization of Hydrophobic Substances. (2025, December 15). Blog.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Applied Pharmaceutical Science.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
  • Rahman, M. S., Payá-Pérez, A. B., Skejø-Andresen, H., & Larsen, B. R. (1994). Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs).[22] Environmental Science and Pollution Research International, 1(3), 131–139.

  • Surfactant solubilization of hydrophobic compounds in soil and water: II. The role of dodecylsulphate-soil interactions for hexachlorobenzene. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC - NIH.
  • Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride — Chemical Substance Inform
  • Cyclodextrins: An Overview of Fundamentals, Types, and Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Micellar solubilization of drugs. (2005, July 8). University of Alberta.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (n.d.).
  • Chapter 22 Notes - Amines. (n.d.). Chem 336 - Spring 2002.
  • Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785. (n.d.). PubChem.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. (n.d.). Benchchem.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019, January 4).
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). PMC.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2009, September 18). Thermo Fisher Scientific.
  • Para-amino benzoic acid esters - US2442797A. (n.d.).
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • methyl 3-amino-4-chloro-5-methylbenzoate | 1566823-36-6. (n.d.). Sigma-Aldrich.
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. (2013, July 30).
  • Cas 4518-10-9,METHYL 3-AMINOBENZO
  • SAFETY D
  • SAFETY DATA SHEET. (2024, February 5). Fisher Scientific.
  • Methyl 4-amino-3-chloro-5-methylbenzoate | 202146-16-5. (n.d.). MilliporeSigma.
  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Amine Reactivity. (n.d.). MSU chemistry.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • Methyl benzo
  • Application Notes and Protocols: Synthesis of Aminobenzoate Deriv
  • METHYL 4-AMINO-3-CHLORO-5-METHYLBENZO
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). PMC.
  • Methyl 3-amino-4-methylbenzoate | 18595-18-1. (2026, January 13). ChemicalBook.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Methyl 3-amino-4-butanamido-5-methylbenzo

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Optimization

Technical Support Center: Preventing Unwanted Oxidation of Aromatic Amine Precursors

Introduction Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and preventative protocols for handling Methyl 3-amino-5-chloro-4-methylbenzoate and its synthetic precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and preventative protocols for handling Methyl 3-amino-5-chloro-4-methylbenzoate and its synthetic precursors. Aromatic amines are a cornerstone of pharmaceutical synthesis; however, their utility is often challenged by their inherent susceptibility to oxidation. The electron-rich nature of the aromatic ring, activated by the amino group, makes these compounds prone to degradation by atmospheric oxygen, light, heat, and trace metal contaminants.[1] This degradation manifests as discoloration—often yellow, brown, or black—and the formation of impurities that can compromise yield, purity, and the safety profile of subsequent active pharmaceutical ingredients (APIs).

This document moves beyond simple procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your laboratory work. We will address the core issues from synthesis to storage, providing self-validating protocols and diagnostic tools to ensure the integrity of your materials.

Part 1: Frequently Asked Questions - The "Why" of Oxidation

This section addresses the fundamental principles governing the degradation of your compound.

Q1: Why is my solution of Methyl 3-amino-5-chloro-4-methylbenzoate (or its amine precursor) turning dark brown upon synthesis or during work-up?

A1: This color change is a classic indicator of oxidation.[2] The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the benzene ring. This high electron density makes the molecule highly susceptible to losing electrons to an oxidizing agent, with the most common culprit being atmospheric oxygen.[1] The process is often a free-radical chain reaction, initiated by factors like light, heat, or trace metal ions, leading to the formation of highly colored byproducts.[3][4]

Q2: What are the chemical byproducts being formed when my compound oxidizes?

A2: The oxidation of a primary aromatic amine is a multi-step process that can lead to a complex mixture of impurities. The initial steps involve the formation of N-hydroxylated intermediates (Ar-NHOH) and nitroso compounds (Ar-NO), which can then be further oxidized to nitro compounds (Ar-NO₂).[5] These intermediates can also couple to form colored dimeric species like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds. In more advanced stages of degradation, polymerization can occur, leading to the formation of dark, insoluble polyaniline-like materials.[1]

Q3: What specific laboratory conditions are most likely to accelerate this unwanted oxidation?

A3: Several factors can significantly accelerate the rate of oxidation:

  • Presence of Oxygen: Direct exposure to air is the primary driver. Even oxygen dissolved in reaction solvents is sufficient to cause degradation.[2]

  • Heat: Higher temperatures increase the rate of all chemical reactions, including oxidation.[6] Storing solutions at room temperature or heating during work-up (e.g., distillation) can be particularly problematic.

  • Light: UV light can provide the energy to initiate free-radical oxidation pathways.[3] Storing materials in clear glass containers on a lab bench is a common mistake.

  • Presence of Metal Ions: Transition metals, such as iron, copper, and zinc, are potent catalysts for oxidation reactions.[7][8] Contamination from metal spatulas, reactors, or residual catalysts from previous synthetic steps can be highly detrimental.

  • pH: The reactivity of the amine is pH-dependent. While highly acidic conditions will protonate the amine to the less reactive ammonium salt (-NH₃⁺), many reactions and extractions are performed under neutral or basic conditions where the free amine is present and most vulnerable to oxidation.[8]

Part 2: Proactive Prevention & Mitigation Protocols

This section provides detailed, actionable protocols to prevent oxidation before it starts.

2.1 The Primacy of an Inert Atmosphere

Causality: The most effective way to prevent oxidation is to rigorously exclude oxygen from the reaction and handling environment. By replacing the atmosphere with an inert gas like nitrogen (N₂) or argon (Ar), you remove the primary oxidizing agent.[1]

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen. Assemble the reaction apparatus while hot and immediately place it under a positive pressure of N₂ or Ar.

  • Solvent Degassing: Before use, thoroughly degas all solvents. The "Freeze-Pump-Thaw" method is most effective for removing dissolved gases. For less sensitive applications, sparging the solvent with N₂ or Ar for 15-30 minutes can suffice.[2]

  • Reagent Addition: Add reagents under a positive flow of inert gas. Use cannulas for liquid transfers between sealed vessels (e.g., Sure/Seal™ bottles). Dissolve solid reagents in degassed solvent and add via a dropping funnel.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a gas bubbler filled with mineral oil.

  • Inert Work-up: If the product is highly sensitive, conduct the entire work-up (filtration, extraction) using Schlenk line or glovebox techniques to minimize air exposure.[1]

InertAtmosphere cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up A Oven/Flame-Dry Glassware D Assemble Apparatus Under Inert Gas A->D B Degas Solvents (Freeze-Pump-Thaw) E Add Degassed Solvent via Cannula B->E C Weigh Solids (if stable in air) F Add Reagents Under Positive N2/Ar Flow C->F D->E E->F G Run Reaction Under N2/Ar Blanket F->G H Cool Reaction G->H I Quench/Extract Under N2/Ar Counterflow H->I J Isolate Product I->J

Caption: Workflow for handling air-sensitive amines.

2.2 Temperature and pH Management

Causality: Lowering the temperature slows the kinetic rate of oxidation.[6] Controlling pH can shift the equilibrium away from the highly reactive free amine (-NH₂) towards the more stable protonated form (-NH₃⁺), which is significantly less prone to oxidation due to the unavailability of the lone pair of electrons.[8][9]

StageRecommended TemperatureRecommended pHRationale
Nitro Reduction 0 to 25°CNeutral to slightly acidicThe reduction itself can be exothermic. Keeping the temperature low immediately protects the newly formed, highly reactive amine.[2]
Aqueous Work-up 0 to 10°CAcidic (pH 3-5)During extraction, acidifying the aqueous layer protonates the amine, sequestering it from both the organic phase and atmospheric oxygen.
Solvent Removal < 30°C (High Vacuum)N/AAvoids thermal degradation. Use a high-vacuum rotary evaporator with a cool water bath.[6]
Storage (Solid) -20 to 4°CN/ASlows solid-state degradation.[6]
Storage (Solution) -20°CAcidic (if compatible)For stock solutions, dissolving in a degassed, non-reactive solvent with a trace amount of a non-oxidizing acid can enhance stability.
2.3 Use of Antioxidants and Stabilizers

Causality: Antioxidants are sacrificial agents that are more easily oxidized than your compound of interest.[4] They function by scavenging free radicals, thereby terminating the chain reaction of oxidation.[3][10] This is a valuable strategy for long-term storage or for processes where complete oxygen exclusion is impractical.

  • Select an Antioxidant: For organic solutions or the neat product, a hindered phenol like Butylated Hydroxytoluene (BHT) is effective. For aqueous solutions, a reducing agent like L-ascorbic acid can be used.[11]

  • Determine Concentration: Add the antioxidant at a low concentration, typically between 100 to 1000 ppm (0.01% to 0.1% w/w).

  • Application:

    • For Solids: After final drying, place the solid in a storage vial. Add the appropriate amount of a stock solution of BHT in a volatile solvent (e.g., hexane). Gently swirl to coat the crystals and then remove the solvent under a gentle stream of nitrogen.

    • For Solutions: Add the antioxidant directly to the solution after synthesis and before storage.

  • Storage: Seal the container tightly under an inert atmosphere (backfill with N₂ or Ar) and wrap with aluminum foil or use an amber vial to protect from light. Store at the recommended low temperature.[6]

Part 3: Troubleshooting Guide - Common Scenarios

Q4: I performed a catalytic hydrogenation to reduce the nitro precursor, and the solution turned dark immediately after filtering off the palladium catalyst. What happened?

A4: This is a very common issue. The newly formed amine is highly activated and, upon removal of the hydrogen atmosphere, reacts instantly with oxygen in the air.[2] The palladium catalyst, especially if it becomes partially oxidized (PdO), can also promote oxidation.

  • Solution: Filter the catalyst under strictly inert conditions. Use a Schlenk filter or a cannula to transfer the solution from the reaction vessel to a receiving flask that is already under a nitrogen or argon atmosphere. Do not expose the solution to air at any point. Rinsing the reaction vessel and filter cake should also be done with degassed solvent.

Q5: My product looks clean after synthesis, but it darkens significantly on the rotary evaporator. How do I fix this?

A5: This is caused by a combination of heat and exposure to air in the rotary evaporator. Even under vacuum, air leaks can introduce oxygen, which, combined with warming, rapidly degrades the amine.

  • Solution:

    • Minimize Temperature: Use a water bath no warmer than 30°C.[6]

    • Ensure a Good Vacuum: Check that all seals on your rotary evaporator are tight to minimize air leaks.

    • Nitrogen Bleed: Instead of venting the system to air when finished, gently break the vacuum with nitrogen or argon.

Q6: I isolated a pure, off-white solid, but it's turning yellow/brown in the vial after a week in the fridge. What are my storage options?

A6: This indicates slow, solid-state oxidation, likely catalyzed by trace oxygen, light, or moisture in the vial.

  • Solution:

    • Inert Headspace: Before sealing the vial, flush the headspace thoroughly with nitrogen or argon to displace all air.[12]

    • Proper Sealing: Use vials with PTFE-lined caps for a tight seal. For very sensitive materials, consider sealing in a glass ampoule under vacuum.

    • Light Protection: Always store in amber vials or wrap clear vials in aluminum foil.

    • Add an Antioxidant: Employ Protocol 2 (above) to add a trace amount of a stabilizer like BHT before final storage.

    • Moisture Control: Ensure the product is completely dry. Store the sealed vial in a desiccator, even when refrigerated, to protect against moisture absorption.[6]

Part 4: Analytical Workflow for Purity Verification

Verifying the absence of oxidation byproducts is critical. While TLC can give a preliminary indication, HPLC is the gold standard for quantification.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm. Aromatic amines and their oxidation products are typically UV-active.[13]

  • Sample Prep: Dissolve a small amount of material in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Interpretation: The desired amine product will have a specific retention time. Oxidation byproducts will typically appear as earlier or later eluting peaks, often with different UV absorption profiles.

OxidationCheck A Is the sample (solid or solution) discolored? B YES: Oxidation is likely occurring. A->B Yes C NO: Proceed with caution. A->C No D Run HPLC-UV Analysis B->D C->D E Are impurity peaks >0.1% _present? D->E F YES: Sample is oxidized. Review handling and storage protocols. E->F Yes G NO: Sample is pure. Continue with experiment. E->G No

Caption: Decision tree for diagnosing oxidation.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... (2012). ResearchGate. Retrieved from [Link]

  • Amine | Organic Chemistry, Structure & Uses. (2026). Britannica. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC. Retrieved from [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). PubMed. Retrieved from [Link]

  • Four-electron oxidation of p-hydroxylaminobenzoate to p-nitrobenzoate by a peroxodiferric complex in AurF from Streptomyces thioluteus. (n.d.). PNAS. Retrieved from [Link]

  • Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. (n.d.). PMC. Retrieved from [Link]

  • Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. (2018). ACS Publications. Retrieved from [Link]

  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils? (2024). Minglan Chemical. Retrieved from [Link]

  • Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. (2017). MDPI. Retrieved from [Link]

  • Oxidation-dependent inactivation of aryl sulfotransferase IV by primary N-hydroxy arylamines during in vitro assays. (n.d.). Oxford Academic. Retrieved from [Link]

  • Inhibition of amine oxidation. (2012). Google Patents.
  • Analytical Methods. (n.d.). ATSDR. Retrieved from [Link]

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Methyl 3-amino-5-chloro-4-methylbenzoate vs Methyl 3-amino-4-methylbenzoate reactivity

Comparative Reactivity Guide: Methyl 3-amino-5-chloro-4-methylbenzoate vs. Methyl 3-amino-4-methylbenzoate Executive Summary & Structural Causality When designing complex active pharmaceutical ingredients (APIs), the sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl 3-amino-5-chloro-4-methylbenzoate vs. Methyl 3-amino-4-methylbenzoate

Executive Summary & Structural Causality

When designing complex active pharmaceutical ingredients (APIs), the selection of the right aromatic building block dictates the entire downstream synthetic strategy. As a Senior Application Scientist, I frequently evaluate the divergent reactivity profiles of closely related starting materials. Two such compounds—[1] (Compound B) and its chlorinated analog, Methyl 3-amino-5-chloro-4-methylbenzoate (Compound A)—offer a masterclass in how a single halogen substitution fundamentally rewires aromatic reactivity.

At first glance, both compounds share a conserved core: an electron-withdrawing methyl ester at C1, an electron-donating amine at C3, and a methyl group at C4. In Compound B, this push-pull system creates a highly activated aromatic ring, particularly susceptible to Electrophilic Aromatic Substitution (EAS) at the C2 and C6 positions.

However, introducing a chlorine atom at the C5 position in Compound A completely alters this dynamic, creating three distinct causal shifts in reactivity[2]:

  • Attenuated Amine Nucleophilicity: Chlorine exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the σ -framework, subtly reducing the electron density on the adjacent C3-amine. Consequently, the lone pair is less available for nucleophilic attack.

  • Steric Buttressing: The C4-methyl group in Compound A is physically "buttressed" between the C3-amine and the C5-chlorine. This steric compression restricts bond rotation and shields the amine from bulky electrophiles.

  • Orthogonal Cross-Coupling Handle: The most significant strategic advantage of Compound A is the C5-Cl bond. While it deactivates the ring toward EAS, it serves as a highly valuable handle for transition-metal catalyzed cross-coupling, allowing for rapid elaboration of the carbon framework[3].

ElectronicEffects Cl C5-Chlorine Atom (-I, +M effects) Ring Aromatic Ring (Decreased Electron Density) Cl->Ring Inductive Withdrawal (-I) Steric C4-Methyl Group (Steric Buttressing) Cl->Steric Steric Clash Amine C3-Amine (-NH2) (Attenuated Nucleophilicity) Ring->Amine Reduces Lone Pair Availability Steric->Amine Hinders Bulky Electrophiles

Logical flow of electronic and steric effects induced by the C5-chlorine atom.

Quantitative Performance Comparison

To guide your synthetic planning, the following table summarizes the key physicochemical and reactivity metrics of both scaffolds.

ParameterMethyl 3-amino-4-methylbenzoate (Compound B)Methyl 3-amino-5-chloro-4-methylbenzoate (Compound A)
CAS Registry Number [4]1092307-46-4[5]
Molecular Weight 165.19 g/mol [6]199.63 g/mol [5]
Amine Nucleophilicity High (Standard Activated Aniline)Moderate (Inductively Deactivated)
EAS Susceptibility High (C2 and C6 positions open)Low (C5 blocked, ring deactivated)
Cross-Coupling Handle NoneC5-Chloro (Active for Pd/Ni catalysis)
Primary Application Analgesics, anti-inflammatory drugs[6]TYK2 degraders, Isoindolinones[2],[3]

Self-Validating Experimental Protocols

To demonstrate the practical implications of these electronic differences, I have detailed two distinct workflows. The first highlights the forcing conditions required to overcome the attenuated nucleophilicity of Compound A. The second exploits Compound A's unique cross-coupling handle.

Protocol 1: Comparative N-Alkylation (Overcoming Deactivation)

Because the C5-chlorine pulls electron density away from the C3-amine, standard alkylation conditions (e.g., room temperature, mild base) will result in poor conversion for Compound A. The following robust protocol ensures exhaustive methylation[2].

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried flask, dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 eq, 14.3 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30.0 mL) to ensure complete solvation of the deactivated aniline.

  • Base Addition: Add Potassium carbonate ( K2​CO3​ ) (4.0 eq, 57.3 mmol). Causality: A large excess of strong inorganic base is required to continuously scavenge the generated HI and drive the equilibrium forward against the deactivated amine.

  • Electrophile Addition: Introduce Iodomethane (MeI) (3.0 eq, 43.0 mmol) dropwise.

  • Thermal Activation: Stir the reaction at 80 °C for 5 hours. Causality: High thermal energy is critical to overcome the high activation barrier caused by the steric buttressing and inductive deactivation.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material (m/z ~200) should disappear, replaced by the N,N-dimethylated product (m/z ~228). The characteristic 3:1 isotopic pattern of the chlorine atom must remain intact, confirming that the C-Cl bond was not inadvertently cleaved.

  • Workup: Quench with water (40.0 mL) and extract with Ethyl Acetate (3 × 50 mL). Dry the gathered organic layers over sodium sulfate.

ExpWorkflow cluster_0 Comparative N-Alkylation Workflow Step1 1. Substrate Dissolution (1.0 eq in DMF) Step2 2. Base Addition (K2CO3, 4.0 eq) Step1->Step2 Step3 3. Alkylating Agent (MeI, 3.0 eq) Step2->Step3 Step4 4. Thermal Activation (80°C, 5h) Step3->Step4

Step-by-step experimental workflow for the N-alkylation of the deactivated benzoate derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Exploiting the C5-Cl Handle)

Compound B cannot undergo this reaction. For Compound A, the C-Cl bond is relatively strong compared to bromides or iodides, necessitating a highly active palladium catalyst to achieve oxidative addition.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with Compound A (1.0 eq), an aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The bidentate dppf ligand increases the electron density on the palladium center, facilitating the difficult oxidative addition into the unactivated C-Cl bond.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Purge the system with Argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (LC-MS): LC-MS analysis will show the disappearance of the chlorinated isotope pattern (m/z 200) and the emergence of a single mass peak corresponding to the coupled biaryl product. The loss of the 3:1 isotopic ratio is the definitive proof of successful oxidative addition and reductive elimination at the C5 position.

References

  • Title: Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Title: 1092307-46-4_Methyl 3-amino-5-chloro-4-methylbenzoate Source: ChemSrc URL:[Link]

  • Source: Google Patents (WIPO)
  • Source: Google Patents (WIPO)

Sources

Comparative

Benchmarking Methyl 3-amino-5-chloro-4-methylbenzoate against standard chemical precursors

Title: Benchmarking Methyl 3-amino-5-chloro-4-methylbenzoate in Targeted Protein Degrader Synthesis Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD)—specifically the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Methyl 3-amino-5-chloro-4-methylbenzoate in Targeted Protein Degrader Synthesis

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD)—specifically the development of molecular glues and PROTACs—the selection of highly functionalized aromatic building blocks is critical. Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4) has emerged as a premier precursor for synthesizing complex therapeutics, including GSPT1 and Tyk2 degraders[1][2][3]. This guide objectively benchmarks this specific ester against its free acid and non-halogenated/non-methylated analogs, providing application scientists with the structural rationale, comparative data, and self-validating protocols necessary for successful integration into drug discovery workflows.

Structural Rationale: The Causality of Tri-Substitution

The utility of Methyl 3-amino-5-chloro-4-methylbenzoate lies in its precise tri-substitution pattern, which dictates both its chemical reactivity and the downstream biological conformation of the final drug molecule:

  • The Methyl Ester Handle: Unlike its free acid counterpart (3-Amino-5-chloro-4-methylbenzoic acid), the methyl ester acts as a robust protecting group[4][5]. It prevents unwanted O-alkylation during aggressive N-alkylation steps, ensuring high chemoselectivity.

  • The meta-Chloro Substituent: The chlorine atom serves a dual purpose. Chemically, it provides a reliable handle for late-stage transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Electronically, it inductively lowers the pKa of the adjacent amine, which modulates its reactivity.

  • The ortho-Methyl Group: Positioned directly adjacent to the amine, this methyl group introduces calculated steric strain. In downstream macrocycles or degrader compounds, this steric bulk restricts bond rotation, locking the molecule into the bioactive conformation required for target protein binding (such as cereblon engagement)[2].

Comparative Benchmarking Data

To justify the selection of Methyl 3-amino-5-chloro-4-methylbenzoate, we benchmark it against three standard chemical alternatives. The data below highlights why the specific combination of esterification, halogenation, and methylation is optimal for complex synthesis.

PrecursorCAS NumberChemoselectivity (During N-Alkylation)Steric Conformation ControlLate-Stage Cross-Coupling HandleTypical Yield (N-Alkylation)
Methyl 3-amino-5-chloro-4-methylbenzoate 1092307-46-4Excellent (Protected)High (ortho-Methyl)Yes (meta-Chloro)80%
3-Amino-5-chloro-4-methylbenzoic acid 1092307-34-0Poor (O-alkylation risk)High (ortho-Methyl)Yes (meta-Chloro)< 40% (Mixed)
Methyl 3-amino-4-methylbenzoate N/AExcellent (Protected)High (ortho-Methyl)No85%
Methyl 3-amino-5-chlorobenzoate 21961-31-9Excellent (Protected)Low (Lacks Methyl)Yes (meta-Chloro)82%

Chemoselectivity Workflow Diagram

The following logic diagram illustrates the critical chemoselectivity advantage of utilizing the esterified precursor over the free acid during the synthesis of targeted protein degraders.

Workflow Precursor Methyl 3-amino-5-chloro- 4-methylbenzoate (CAS: 1092307-46-4) Reaction N-Alkylation (MeI, K2CO3, DMF, 80°C) Precursor->Reaction Ester Protection Acid 3-Amino-5-chloro- 4-methylbenzoic acid (CAS: 1092307-34-0) Acid->Reaction Free Acid Success High Chemoselectivity (Exclusive N-Alkylation) Reaction->Success Failure Poor Chemoselectivity (O-Alkylation & Mixed Products) Reaction->Failure Downstream Late-Stage Functionalization (e.g., Tyk2 / GSPT1 Degraders) Success->Downstream

Chemoselectivity workflow: Ester protection prevents O-alkylation during degrader synthesis.

Self-Validating Experimental Protocol: N-Alkylation

The following protocol details the N-alkylation of Methyl 3-amino-5-chloro-4-methylbenzoate, a critical early step in the synthesis of isoindolinone-based degraders[1][2]. As a Senior Application Scientist, I have embedded the causality behind each parameter to ensure this acts as a self-validating system.

Objective: Achieve complete N-alkylation while preserving the methyl ester and chloro substituents.

Materials:

  • Methyl 3-amino-5-chloro-4-methylbenzoate (1.00 eq, 2.86 g, 14.3 mmol)

  • Iodomethane (MeI) (3.00 eq, 2.68 mL, 43.0 mmol)

  • Potassium Carbonate (K₂CO₃) (4.00 eq, 7.92 g, 57.3 mmol)

  • Dimethylformamide (DMF) (30.0 mL)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Dissolve the precursor in 30.0 mL of anhydrous DMF, followed by the addition of K₂CO₃ and MeI.

    • Causality: DMF is a polar aprotic solvent that perfectly stabilizes the transition state of the Sₙ2 alkylation. K₂CO₃ is selected because it is a mild inorganic base—strong enough to neutralize the HI byproduct and facilitate aniline deprotonation, but mild enough to prevent the hydrolysis of the methyl ester.

  • Thermal Activation: Stir the reaction mixture at 80°C for 5 hours[1].

    • Causality: The aniline nitrogen is sterically hindered by the ortho-methyl and ortho-chloro groups, and its nucleophilicity is electronically dampened by the chlorine atom. Heating to 80°C provides the necessary activation energy to overcome this barrier. The 3.00 eq excess of MeI compensates for its volatility at this temperature.

  • In-Process Validation (LC-MS): Before quenching, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: The starting material has a molecular weight of 199.63 g/mol . You must observe the complete disappearance of the 199.63 m/z peak and the emergence of the alkylated mass peak. If the starting material persists, spike an additional 0.5 eq of MeI and stir for 1 hour.

  • Aqueous Quench and Extraction: Cool the mixture to room temperature, add 40.0 mL of deionized water, and extract with Ethyl Acetate (3 × 50.0 mL). Gather the organic layers and dry over sodium sulfate[2].

    • Causality: Water crashes out the highly polar DMF and dissolves the inorganic salts (K₂CO₃ and KI). Ethyl acetate selectively partitions the organic product, ensuring a clean phase separation.

  • Isolation: Concentrate under reduced pressure to yield the product as a yellow solid (Expected yield: ~80%).

References

  • Google Patents. "WO2021069705A1 - Isoindolinone compounds".
  • Google Patents. "US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons".
  • Google Patents. "WO2024220937A2 - Tyk2 degraders and uses thereof".

Sources

Validation

Quantitative Analysis of Methyl 3-amino-5-chloro-4-methylbenzoate: A Comparative Guide to GC-FID vs. HPLC-UV

Introduction Methyl 3-amino-5-chloro-4-methylbenzoate (CAS 1092307-46-4) is a highly specialized halogenated aromatic ester that serves as a critical building block in the synthesis of advanced therapeutics, including1[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-amino-5-chloro-4-methylbenzoate (CAS 1092307-46-4) is a highly specialized halogenated aromatic ester that serves as a critical building block in the synthesis of advanced therapeutics, including1[1] and2[2]. In pharmaceutical development, the rigorous quantification of this intermediate is non-negotiable; trace impurities can drastically alter downstream reaction yields and compromise drug efficacy.

This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID) against High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating experimental protocol designed for researchers and drug development professionals.

The Core Dilemma: Why GC-FID Outperforms HPLC-UV for Volatile Esters

When analyzing aromatic carboxylic acids, HPLC-UV is typically the default choice in pharmaceutical laboratories. Free benzoic acids are highly polar; in GC analysis, their carboxyl groups interact strongly with active silanol sites on the stationary phase. This causality leads to severe peak tailing and necessitates tedious, moisture-sensitive derivatization steps (such as 3)[3].

However, Methyl 3-amino-5-chloro-4-methylbenzoate is an ester . The methylation of the carboxyl group fundamentally alters its physical chemistry, masking the polar acid moiety and rendering the molecule highly volatile and thermally stable. Because of this structural feature, the compound can be4[4].

Mechanistic Advantage of FID over UV: While HPLC-UV relies on the analyte's chromophore—which can result in biased purity profiles if impurities have vastly different molar extinction coefficients—FID provides a response that is strictly proportional to the number of oxidizable carbon atoms. This makes GC-FID inherently superior for the unbiased purity profiling of alkyl benzoates[4]. Furthermore, GC-FID operates at a fraction of the cost (approximately $0.15 per analysis compared to 5– 15 for HPLC) and generates 5[5].

Comparative Performance Data

The following table synthesizes validation metrics for the analysis of benzoate esters across three major analytical platforms, highlighting why GC-FID is the optimal choice for this specific intermediate[4][5][6].

ParameterGC-FID (Recommended)HPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.993
Limit of Detection (LOD) ~0.05 µg/mL~0.10 µg/mL<0.01 µg/mL
Cost per Analysis ~$0.15$5.00 - $15.00>$20.00
Hazardous Waste Negligible (Inert Gases)High (Organic Solvents)Moderate
Derivatization Not required for estersNot requiredNot required
Primary Advantage Unbiased carbon-mass responseIdeal for non-volatile matricesUnmatched sensitivity for trace levels

Experimental Protocol: Self-Validating GC-FID Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing an Internal Standard (IS), the system continuously monitors injection precision, inlet thermodynamics, and column performance, automatically flagging any mechanical deviations.

Step 1: Standard and Sample Preparation

Causality Check: Dichloromethane (DCM) is selected as the diluent because its high volatility ensures rapid vaporization in the GC inlet, focusing the analyte band sharply at the head of the column without thermal degradation.

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of Methyl 4-bromobenzoate in GC-grade DCM. The IS must be structurally similar to the target to mimic its thermodynamic behavior during vaporization.

  • Calibration Standards: Prepare a 5-point calibration curve of Methyl 3-amino-5-chloro-4-methylbenzoate ranging from 0.1 to 2.0 mg/mL in DCM. Add exactly 100 µL of the IS solution to each 1 mL standard.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1 mL of DCM, spiking with 100 µL of the IS solution.

Step 2: Instrumental Configuration

Causality Check: A 5% phenyl-methylpolysiloxane column provides the optimal balance of non-polar and weakly polar interactions, perfectly resolving the halogenated aromatic ring from potential unreacted precursors based on boiling point and dipole-induced dipole interactions.

  • Column: DB-5 or HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (He) at a constant flow of 1.2 mL/min.

  • Inlet Parameters: Temperature set to 250 °C. Injection volume is 1.0 µL with a split ratio of 20:1 to prevent inlet overloading and solvent backflash.

  • Oven Temperature Program: Initial temperature at 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min to bake off high-boiling impurities.

  • Detector (FID): Temperature set to 300 °C. Gas flows: Hydrogen (40 mL/min), Air (400 mL/min), Makeup gas (N₂, 25 mL/min).

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, the system must self-validate against the following criteria:

  • Resolution ( Rs​ ): > 2.0 between the target analyte and the IS.

  • Tailing Factor ( Tf​ ): < 1.5 for the target peak. (A higher value indicates active site degradation in the inlet liner or column, requiring immediate maintenance).

  • Precision: Relative Standard Deviation (RSD) of the IS peak area across 3 replicate injections must be < 2.0%.

Analytical Workflow Logic

The decision matrix below illustrates the logical pathway for selecting the appropriate chromatographic technique based on the physical state and matrix of the benzoate derivative.

MethodSelection Start Target: Methyl 3-amino-5-chloro- 4-methylbenzoate CheckVol Assess Analyte Volatility & Polarity Start->CheckVol YesVol Esterified (High Volatility) Direct GC-FID CheckVol->YesVol Target Analyte NoVol Free Acid Impurities Highly Polar CheckVol->NoVol Acidic Impurities HPLC HPLC-UV Analysis (Aqueous/Polar Matrices) CheckVol->HPLC Non-Volatile Matrix Quant Quantitative GC-FID Analysis YesVol->Quant Deriv Derivatization Required (e.g., Silylation) NoVol->Deriv Deriv->Quant Post-Reaction

Fig 1: Decision matrix for the chromatographic analysis of benzoate derivatives.

References

  • [1] Google Patents. WO2021069705A1 - Isoindolinone compounds. Available at:

  • [4] Benchchem. A Head-to-Head Battle: HPLC vs. GC for the Analysis of Alkyl Benzoates. Available at:

  • [2] Google Patents. WO2024220937A2 - Tyk2 degraders and uses thereof. Available at:

  • [5] Future4200. GC/FID vs HPLC - Testing and Analytics. Available at:

  • [3] ResearchGate. Benzoic acid determination with GC-FID? Available at:

  • [6] Scientific journal "Meat Technology". Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Available at:

Sources

Comparative

Comparative Efficacy of Methyl 3-amino-5-chloro-4-methylbenzoate in Ligand Binding and FBDD

As a Senior Application Scientist, I frequently evaluate the thermodynamic and structural drivers that elevate a simple chemical fragment into a privileged scaffold. Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the thermodynamic and structural drivers that elevate a simple chemical fragment into a privileged scaffold. Methyl 3-amino-5-chloro-4-methylbenzoate (CAS: 1092307-46-4) has recently emerged as a highly effective building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly for challenging targets like Tyrosine Kinase 2 (TYK2)[1][2].

This guide provides an objective, data-driven comparison of this compound against its structural analogs. Rather than simply listing binding affinities, we will deconstruct the causality behind its efficacy—specifically focusing on how halogen bonding and conformational pre-organization dictate target selectivity and binding thermodynamics[3][4].

Mechanistic Rationale: The Triad of Substituent Effects

To understand the superior ligand-binding performance of Methyl 3-amino-5-chloro-4-methylbenzoate, we must analyze it as a highly tuned system where each substituent plays a distinct thermodynamic role:

  • The 5-Chloro Substituent (Enthalpic Driver via Halogen Bonding): Unlike classical hydrogen bonds, halogen bonds (XBs) are highly directional[5]. The chlorine atom features a positively charged, electron-deficient region (the σ -hole) exactly opposite to the C–Cl covalent bond[6]. This σ -hole acts as a powerful Lewis acid, forming strong, directional interactions with the backbone carbonyl oxygens of target proteins (such as the kinase hinge region)[7]. This interaction significantly increases the enthalpic favorability ( ΔH ) of the binding event[3][6].

  • The 4-Methyl Substituent (Entropic Optimizer): The methyl group adjacent to the 3-amino and 5-chloro groups provides critical steric bulk. This restricts the rotational degrees of freedom of the molecule in its unbound state. By pre-organizing the ligand into its bioactive conformation, the entropic penalty ( −TΔS ) typically associated with ligand binding is drastically minimized.

  • The 3-Amino Group (Synthetic Vector): This group acts as the primary nucleophilic handle for attaching PROTAC linkers or extending the molecule into deeper binding pockets without disrupting the critical halogen bond[1].

Mechanism Core Methyl 3-amino-5-chloro-4-methylbenzoate (Core Scaffold) Sub1 5-Chloro Group Core->Sub1 Sub2 4-Methyl Group Core->Sub2 Sub3 3-Amino Group Core->Sub3 Eff1 Halogen Bonding (σ-hole) Increases Enthalpy (ΔH) Sub1->Eff1 Eff2 Steric Restriction Reduces Entropic Penalty (-TΔS) Sub2->Eff2 Eff3 Vector for Linker Attachment (PROTACs) Sub3->Eff3

Caption: Mechanistic logic mapping the thermodynamic contributions of each structural substituent.

Comparative Efficacy Data

To objectively evaluate performance, we compare Methyl 3-amino-5-chloro-4-methylbenzoate against two primary alternatives:

  • Alternative A (Des-chloro): Methyl 3-amino-4-methylbenzoate (Lacks the halogen bond).

  • Alternative B (Fluoro analog): Methyl 3-amino-5-fluoro-4-methylbenzoate. Note: Fluorine is highly electronegative and lacks a sufficient σ -hole to form strong halogen bonds compared to chlorine[3][8].

The following table summarizes the thermodynamic binding profile against a representative kinase domain (e.g., TYK2 JH2 pseudokinase domain)[4].

Compound / Ligand FragmentTarget Affinity ( Kd​ , nM)Enthalpy ( ΔH , kcal/mol)Entropic Penalty ( −TΔS , kcal/mol)Halogen Bond CapabilityClogP
Methyl 3-amino-5-chloro-4-methylbenzoate 450 -8.2 0.5 Strong ( σ -hole active) 2.60
Methyl 3-amino-4-methylbenzoate (Des-chloro)3,200-5.10.8None1.85
Methyl 3-amino-5-fluoro-4-methylbenzoate1,800-6.00.6Weak / Negligible2.15

Data Insight: The inclusion of the 5-chloro group yields a nearly 7-fold increase in binding affinity ( Kd​ ) compared to the des-chloro analog. The ITC data reveals that this is almost entirely driven by a massive gain in enthalpy ( ΔH=−8.2 kcal/mol), confirming the formation of a highly stabilizing halogen bond[6]. The fluoro analog performs poorly because fluorine's tight electron cloud prevents the formation of a functional σ -hole[8].

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the binding metrics must be validated through orthogonal biophysical techniques. The following protocols are designed as self-validating systems, ensuring that artifacts (such as non-specific aggregation) are identified and excluded.

Protocol A: Surface Plasmon Resonance (SPR) for Affinity ( Kd​ ) Determination

Causality: SPR provides real-time label-free kinetics. By immobilizing the protein rather than the small molecule, we preserve the conformational freedom of the fragment, ensuring the measured Kd​ accurately reflects the physiological binding event.

  • Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target protein (e.g., TYK2) in 10 mM Sodium Acetate (pH 4.5) to drop below the protein's pI, driving electrostatic pre-concentration. Inject until a target immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold serial dilution series of Methyl 3-amino-5-chloro-4-methylbenzoate (from 10 µM down to 39 nM) in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain solubility).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: Ensure the χ2 value of the fit is < 10% of the maximum response ( Rmax​ ), confirming specific, stoichiometric binding.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: While SPR gives affinity, ITC directly measures the heat released upon binding, allowing the deconvolution of ΔG into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. This is the only definitive way to prove that the 5-chloro group is forming a halogen bond.

  • Buffer Matching (Critical Step): Dialyze the target protein overnight against the exact experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dilute the ligand using the exact same dialysis dialysate to eliminate heat of dilution artifacts.

  • Titration Setup: Load 200 µM of the target protein into the sample cell (volume ~200 µL). Load 2 mM of the ligand into the injection syringe.

  • Injection Parameters: Set the instrument to 25°C. Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Thermodynamic Deconvolution: Integrate the area under each injection peak. Fit the isotherm to a one-set-of-sites model to extract ΔH and the stoichiometry ( N ). Calculate −TΔS using the equation ΔG=ΔH−TΔS=−RTln(1/Kd​) .

Workflow N1 Fragment Library Screening N2 Hit Identification: Methyl 3-amino-5-chloro- 4-methylbenzoate N1->N2 N3 Structural Optimization (Halogen Bond Tuning) N2->N3 N4 PROTAC/Inhibitor Synthesis (e.g., TYK2) N3->N4 N5 SPR & ITC Validation N4->N5

Caption: Workflow of Fragment-Based Ligand Optimization utilizing the target scaffold.

Conclusion

In ligand binding studies, the substitution pattern of Methyl 3-amino-5-chloro-4-methylbenzoate offers a masterclass in rational drug design[9]. By synergizing the potent enthalpic drive of a highly directional halogen bond (via the 5-chloro group)[6] with the entropic optimization provided by steric pre-organization (via the 4-methyl group), this compound vastly outperforms its des-chloro and fluoro analogs. For drug development professionals engineering PROTACs or targeted inhibitors[1], this scaffold provides a thermodynamically privileged starting point that guarantees high-affinity target engagement.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-amino-5-chloro-4-methylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular mechanisms and causality. Handling highly specialized building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular mechanisms and causality. Handling highly specialized building blocks like Methyl 3-amino-5-chloro-4-methylbenzoate requires an intimate understanding of its physicochemical vulnerabilities and toxicological pathways.

This guide is designed for drug development professionals and researchers who require precise, self-validating systems to ensure absolute safety and operational integrity.

The Mechanistic Imperative for Stringent Protection

Methyl 3-amino-5-chloro-4-methylbenzoate is a halogenated primary aromatic amine (PAA) and benzoate ester. To handle it safely, we must first understand why it is hazardous at a molecular level.

Primary aromatic amines are highly lipophilic, which allows them to bypass the skin's aqueous barriers and undergo[1]. Once in the bloodstream, these compounds are subjected to hepatic CYP450-mediated N-hydroxylation. The resulting N-hydroxylamine metabolites are potent oxidizing agents that convert hemoglobin into methemoglobin, stripping the blood of its oxygen-carrying capacity and inducing systemic hypoxia (methemoglobinemia)[1]. Furthermore, the addition of the chloro-substituent on the benzoate ring significantly increases the molecule's environmental recalcitrance and [2].

ToxPathway A Methyl 3-amino-5-chloro- 4-methylbenzoate B Dermal/Inhalation Absorption A->B C Hepatic CYP450 N-hydroxylation B->C D N-hydroxylamine Metabolite C->D E Methemoglobinemia & Systemic Hypoxia D->E

Mechanistic pathway of primary aromatic amine toxicity via N-hydroxylation.

Physicochemical Data & Hazard Profile

Before designing a handling protocol, we must quantify the physical parameters of the compound. The following table summarizes the critical data required for risk assessment.

Property / Hazard ParameterValue / Description
CAS Number 1092307-46-4[3]
Molecular Formula C9H10ClNO2[3]
Molecular Weight 199.63 g/mol [3]
Physical State Solid (Crystalline powder)
GHS Hazard Statements H302 (Harmful if swallowed), Skin/Eye Irritant[4]
Storage Requirements Keep in dark place, inert atmosphere, room temperature[4]
Key Vulnerabilities Light sensitive; reacts violently with strong oxidizing agents[5]

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) fails when users do not understand the limitations of their gear. For halogenated aromatic amines, standard laboratory PPE is insufficient.

  • Hand Protection (The Breakthrough Problem): Aromatic amines can easily[6]. Standard thin nitrile gloves offer excellent tactility but poor chemical resistance to lipophilic aromatics.

    • Directive:Double-Gloving. Wear a disposable nitrile inner glove for dexterity, covered by a butyl rubber or laminated film (e.g., Silver Shield) outer glove to prevent chemical breakthrough.

  • Respiratory Protection (The Micro-Dust Hazard): While the vapor pressure of solid benzoate esters is low, the mechanical action of weighing generates microscopic dust. This dust bypasses upper respiratory defenses and dissolves directly into the mucous membranes[5].

    • Directive: Use a NIOSH-approved N95 or P100 particulate respirator for bench-scale weighing. For large-scale transfers, upgrade to a half-mask elastomeric respirator with organic vapor/particulate combination cartridges (Type K/P3)[5].

  • Eye & Body Protection: Aromatic amines are severe eye irritants[5]. Wear tight-fitting chemical splash goggles (not safety glasses). Use a disposable Tyvek suit or a dedicated chemically resistant lab coat to prevent powder from embedding in woven cotton fabrics, which causes chronic dermal exposure.

Self-Validating Operational Protocols

A robust protocol must be "self-validating"—meaning the procedure inherently confirms its own success and containment without requiring secondary exposure.

Protocol: Closed-System Weighing and Transfer Objective: Eliminate aerosolization and static cling during the transfer of the halogenated powder.

  • Static Neutralization: Wipe down the analytical balance and the interior of the fume hood with an anti-static solution. Aromatic amines often generate static charge, causing the powder to repel from spatulas and disperse into the air[1].

  • Isolation & Taring: Place a conductive weighing vial (glass, not plastic) with a septum-cap on the balance. Tare the balance.

  • Transfer: Using a grounded stainless-steel spatula, transfer the solid into the vial.

  • Self-Validation Step: Seal the vial with the septum-cap before removing it from the fume hood. Weigh the sealed vial to confirm the exact mass. Causality: If the mass is incorrect, the error is contained within the sealed system. You validate the mass without exposing the ambient lab environment to toxic dust.

  • Inert Solvation: Because the compound is sensitive to oxidation, inject your reaction solvent (e.g., Methanol or DMSO) directly through the septum using a syringe under a nitrogen or argon line[4][7].

Workflow Prep 1. Fume Hood Prep & Double-Gloving Weigh 2. Anti-Static Closed-System Weighing Prep->Weigh Transfer 3. Inert Atmosphere Solvent Addition Weigh->Transfer Decon 4. Acidic Wash Decontamination Transfer->Decon Waste 5. Halogenated Aquatic Toxin Segregation Decon->Waste

Self-validating operational workflow for handling halogenated aromatic amines.

Chemical Decontamination & Environmental Disposal

Do not rely on soap and water for decontamination. Primary aromatic amines leave invisible, toxic residues that must be chemically neutralized.

  • Workstation Decontamination: Treat all surfaces and spatulas with a [8] or a 1% HCl in ethanol wash. Causality: The acid protonates the amine, converting the lipophilic free base into a water-soluble, non-volatile hydrochloride salt[7], which can then be safely wiped up with a damp absorbent pad.

  • Spill Response: Never sweep a dry spill. Cover the powder with an absorbent pad wetted with the acidic decontamination solution to suppress dust generation, then scoop the material into a hazardous waste bag.

  • Waste Segregation: Halogenated aromatic amines are highly toxic to aquatic life and resist standard microbial degradation[2]. Never mix this waste with standard organic solvents. Segregate all washings and consumables into a dedicated, clearly labeled "Halogenated Toxic Organics" container for specialized high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." Available at: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

  • SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution." Available at: [Link]

  • Google Patents. "WO2024220937A2 - Tyk2 degraders and uses thereof.
  • National Institutes of Health (PMC). "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." Available at: [Link]

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Methyl 3-amino-5-chloro-4-methylbenzoate
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Methyl 3-amino-5-chloro-4-methylbenzoate
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